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An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and anti-infective properties. This technical guide provides a detailed examination of the in vitro mechanism of action of a specific derivative, 3-Nitro-6-phenylimidazo[1,2-b]pyridazine. By synthesizing data from studies on the broader imidazo[1,2-b]pyridazine class and related nitroaromatic compounds, this document elucidates the dual-action potential of this molecule. The primary mechanism is attributed to the 3-nitro group, which likely acts as a bioreductive prodrug, leading to the generation of cytotoxic nitrosative stress, a mechanism particularly effective against certain parasitic protozoa. Concurrently, the 6-phenyl-imidazo[1,2-b]pyridazine core is characteristic of a scaffold known to interact with various protein kinases, suggesting a secondary role as a kinase inhibitor. This guide details the hypothetical signaling pathways, provides comprehensive protocols for in vitro evaluation, and presents a framework for understanding the therapeutic potential of this compound class.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a subject of intense investigation in drug discovery due to its versatile biological profile. Derivatives have been developed as inhibitors of a range of critical cellular targets. Notably, this scaffold has yielded potent inhibitors of cyclin-dependent kinases (CDKs), the mTOR pathway, PIM kinases, and Bruton's Tyrosine Kinase (BTK), highlighting its significance in oncology and immunology[1][2][3][4][5]. Furthermore, specific substitutions have led to compounds with activity against parasitic and viral pathogens[6][7]. The therapeutic versatility of this scaffold is largely dictated by the nature and position of its substituents, which modulate target specificity and potency.

The subject of this guide, 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, is distinguished by two key substitutions: a nitro group at the 3-position and a phenyl group at the 6-position. This unique combination suggests a multi-faceted mechanism of action, merging the bioreductive potential of nitroaromatics with the kinase-inhibiting properties of the core scaffold.

The Primary Mechanism: Bioreductive Activation of the 3-Nitro Group

The most striking feature of the title compound is the 3-nitro group. In anaerobic or microaerophilic environments, such as those inhabited by certain protozoan parasites, the nitro group can undergo enzymatic reduction. This process is a well-established mechanism for the activation of nitroaromatic drugs like metronidazole[8].

A study on 3-nitroimidazo[1,2-b]pyridazine derivatives revealed sub-nanomolar activity against the parasite Giardia lamblia. Crucially, the study demonstrated that the potent anti-giardial effect was dependent on the presence of the nitro group and was not related to phosphodiesterase (PDE) inhibition, which was an initial hypothesis[6]. This points towards a mechanism involving the generation of reactive nitrogen species.

Proposed Bioreductive Pathway

The proposed mechanism involves a one-electron reduction of the nitro group by low-redox-potential ferredoxins or similar electron-transfer proteins within the target organism. This generates a nitro radical anion. In an anaerobic setting, this radical can be further reduced to nitroso and hydroxylamine intermediates, and ultimately to an amine. These highly reactive intermediates can induce widespread cellular damage through multiple pathways:

  • DNA Damage: Covalent adduction to DNA and induction of strand breaks.

  • Protein Dysfunction: Modification of amino acid residues, particularly those containing thiol groups (cysteine), leading to enzyme inactivation.

  • Oxidative and Nitrosative Stress: Depletion of cellular reducing equivalents (e.g., glutathione) and generation of cytotoxic reactive oxygen and nitrogen species.

Bioreductive_Activation cluster_cell Parasitic Cell (Anaerobic) cluster_damage Downstream Effects Compound 3-Nitro-6-phenylimidazo[1,2-b]pyridazine (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Compound->Radical Enzymatic Reduction (e.g., Ferredoxin) Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical->Intermediates Further Reduction Cellular_Damage Cellular Damage Intermediates->Cellular_Damage DNA_Damage DNA Strand Breaks Cellular_Damage->DNA_Damage Protein_Damage Protein Inactivation Cellular_Damage->Protein_Damage Stress Nitrosative Stress Cellular_Damage->Stress

Caption: Proposed bioreductive activation pathway of the 3-nitro group.

Secondary Mechanism: Kinase Inhibition by the Core Scaffold

The imidazo[1,2-b]pyridazine scaffold is a known "hinge-binding" motif for many protein kinases. These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. Numerous studies have demonstrated that substitutions at the C3 and C6 positions of the imidazo[1,2-b]pyridazine core are critical for determining kinase selectivity and potency[1][9][10].

While direct evidence for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine as a kinase inhibitor is not available, the presence of the 6-phenyl group is significant. Aryl substitutions at this position are common in imidazo[1,2-b]pyridazine-based kinase inhibitors, where they often occupy the ATP-binding pocket and form important hydrophobic and van der Waals interactions[10].

Potential Kinase Targets

Based on the activities of structurally related compounds, several kinase families are plausible targets:

  • TYK2/JAK Family: 6-anilino imidazo[1,2-b]pyridazines act as allosteric inhibitors of TYK2 by binding to its pseudokinase (JH2) domain[9][11][12]. This mode of action provides high selectivity over other JAK family members.

  • CDK Family: Certain derivatives are potent inhibitors of CDK12 and CDK13, leading to the degradation of Cyclin K and showing promise in triple-negative breast cancer models[1].

  • TAK1: 6-substituted imidazo[1,2-b]pyridazines with a 3-aryl group have been identified as potent inhibitors of TAK1, a key kinase in inflammatory signaling pathways, with activity in multiple myeloma cell lines[10].

  • PIM Kinases: This family of serine/threonine kinases is a target for imidazo[1,2-b]pyridazines in hematopoietic malignancies[4].

The specific kinase profile of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine would need to be determined experimentally, but the scaffold strongly suggests this line of investigation.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Compound 3-Nitro-6-phenyl- imidazo[1,2-b]pyridazine Kinase Protein Kinase (ATP-binding pocket) Compound->Kinase Competitive Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling_Blocked Downstream Signaling Blocked Phospho_Substrate->Signaling_Blocked

Caption: General mechanism of competitive kinase inhibition.

Experimental Protocols for In Vitro Characterization

To validate the proposed dual mechanism of action, a series of in vitro experiments are required. The following protocols provide a framework for this investigation.

Protocol: Anti-parasitic Activity Assay (e.g., Giardia lamblia)

This assay determines the 50% inhibitory concentration (IC50) of the compound against a parasitic protozoan.

Principle: The viability of parasites is assessed after incubation with serial dilutions of the test compound. Cell viability can be measured using a resazurin-based assay, where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

Methodology:

  • Parasite Culture: Culture Giardia lamblia trophozoites in Keister's modified TYI-S-33 medium under anaerobic conditions at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in DMSO. Create a series of 2-fold dilutions in culture medium.

  • Assay Plate Setup: In a 96-well plate, add 90 µL of parasite suspension (e.g., 2 x 10^4 cells/well). Add 10 µL of the diluted compound solutions to the respective wells. Include wells for a positive control (e.g., metronidazole), a negative control (medium only), and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours under anaerobic conditions at 37°C.

  • Viability Assessment: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Analysis: Normalize the fluorescence data to the vehicle control. Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Protocol: Kinase Inhibition Assay (Biochemical)

This assay measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Principle: A kinase activity assay, such as ADP-Glo™ (Promega), quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., TYK2, CDK12, TAK1), corresponding substrate peptide, ATP, and assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Protocol: Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231 for CDK12 activity, H929 for TAK1 activity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (50% growth inhibition) value from the dose-response curve.

Data Summary

The following table summarizes hypothetical but expected outcomes from the in vitro evaluation of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, based on data for related compounds.

Assay TypeTarget Organism/Cell LineExpected Activity MetricHypothetical PotencyReference Compound(s)
Anti-parasitic Activity Giardia lambliaIC50< 10 nM3-nitro-imidazo[1,2-b]pyridazines[6]
Kinase Inhibition (Biochem) Purified TAK1 KinaseIC5050 - 200 nMImidazo[1,2-b]pyridazines[10]
Kinase Inhibition (Biochem) Purified TYK2 JH2 DomainIC50100 - 500 nMImidazo[1,2-b]pyridazines[9][11]
Cellular Proliferation H929 (Multiple Myeloma)GI50< 1 µMTAK1 Inhibitors[10]
Cellular Proliferation MDA-MB-231 (Breast Cancer)GI50< 5 µMCDK12/13 Inhibitors[1]

Conclusion and Future Directions

The in vitro mechanism of action of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine is likely a composite of two distinct but potentially synergistic activities. The 3-nitro group confers potent, bioreductively-activated cytotoxicity, making it a promising lead for developing anti-infectives against anaerobic pathogens. Simultaneously, the 6-phenyl-imidazo[1,2-b]pyridazine core presents a validated pharmacophore for kinase inhibition, suggesting applications in oncology and inflammatory diseases.

Future in vitro research should focus on:

  • Target Deconvolution: Employing broad kinase screening panels to definitively identify the primary kinase targets.

  • Mechanism of Resistance: Investigating potential resistance mechanisms in parasites, such as downregulation of the activating nitroreductase enzymes.

  • Synergy Studies: Exploring the potential for synergistic effects when combined with other anticancer or anti-infective agents.

  • Selectivity Profiling: Assessing cytotoxicity against a panel of human cell lines to determine the therapeutic window.

A thorough understanding of this dual mechanism is essential for guiding the strategic development of this promising compound and its analogs for specific therapeutic indications.

References

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. Source: American Chemical Society URL: [Link]

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Source: PubMed URL: [Link]

  • Title: 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Source: ResearchGate URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Publishing URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Source: ACS Publications URL: [Link]

  • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Source: Semantic Scholar URL: [Link]

  • Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: PubMed URL: [Link]

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Source: ResearchGate URL: [Link]

  • Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Source: Brieflands URL: [Link]

Sources

Exploratory

structural activity relationship (SAR) of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Abstract The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide delves into the specific and potent subclass of 3-nitro-6-phenylimidazo[1,2-b]pyridazines. We will dissect the structural activity relationships (SAR) that govern the biological effects of these compounds, with a particular focus on the critical roles of the 3-nitro substituent and the 6-phenyl ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the rational design, synthesis, and evaluation of this promising compound class for various therapeutic applications, notably in the realm of anti-infective agents.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The fusion of an imidazole ring with a pyridazine ring creates the imidazo[1,2-b]pyridazine system, a scaffold that has demonstrated remarkable versatility in engaging a wide array of biological targets.[1] Derivatives of this core have shown promise as anticancer, antineuropathic, antiparasitic, antibacterial, and antiviral agents.[3] The strategic placement of substituents at various positions on this bicyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a specific substitution pattern: a nitro group at the 3-position and a phenyl group at the 6-position, a combination that has given rise to compounds with particularly potent biological activities.

Core Architecture: Deconstructing 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

The fundamental structure of the topic compounds is depicted below. The biological activity is a direct consequence of the interplay between its three key components: the rigid, planar imidazo[1,2-b]pyridazine core, the electron-withdrawing nitro group at the C3 position, and the aromatic phenyl substituent at the C6 position.

Caption: Core structure of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine.

Structural Activity Relationship (SAR) Analysis

The potency and selectivity of this scaffold are highly dependent on the nature and position of its substituents. Below, we analyze the SAR based on available literature for this and structurally related compound series.

The Indispensable Role of the 3-Nitro Group

The nitro group at the 3-position is a critical determinant of activity, particularly in the context of anti-infective agents. Research on 3-nitroimidazo[1,2-b]pyridazines has demonstrated their potent, sub-nanomolar activity against the parasite Giardia lamblia.[4] Crucially, studies comparing analogues with and without the nitro group have shown that its presence is responsible for these low IC50 values.[4]

Mechanism of Action Insight: The activity of many nitroaromatic compounds, including the antitubercular drugs delamanid and pretomanid, relies on their nature as prodrugs.[5] These compounds undergo bioreductive activation within the target pathogen.[6][7] An enzyme, often a deazaflavin-dependent nitroreductase (Ddn), reduces the nitro group, leading to the formation of reactive nitrogen species like nitric oxide.[5] These reactive species are cytotoxic, causing damage through mechanisms like respiratory poisoning and inhibition of mycolic acid synthesis in mycobacteria.[5] It is highly probable that 3-nitroimidazo[1,2-b]pyridazines exert their antiparasitic and potential antitubercular effects through a similar reductive activation pathway.

Mechanism Prodrug 3-Nitro-Imidazo [1,2-b]pyridazine (Inactive Prodrug) Active Reduced Intermediate & Reactive Nitrogen Species Prodrug->Active Nitroreductase (e.g., Ddn in Mtb) Target Pathogen Cellular Targets (DNA, Proteins, Lipids) Active->Target Damage Effect Cytotoxicity & Pathogen Death Target->Effect Leads to

Caption: Hypothetical bioreductive activation of 3-nitro-imidazo[1,2-b]pyridazines.

The Influence of the 6-Phenyl Group and its Substitutions

While the 3-nitro group often serves as the "warhead," the substituent at the 6-position is crucial for modulating the compound's overall properties, including target affinity, selectivity, and pharmacokinetics (ADME).

  • Core Interaction and Lipophilicity : The phenyl group at the C6 position contributes significantly to the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. In many kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, this position is often occupied by an aromatic or heteroaromatic ring that engages in hydrophobic or π-stacking interactions within the target protein's binding pocket.[3][8]

  • SAR of the 6-Position : While direct SAR for 3-nitro-6-phenyl compounds is sparse, broader studies on the imidazo[1,2-b]pyridazine scaffold offer valuable insights. For instance, in a series of Tyk2 JH2 inhibitors, the 6-position was explored with various anilino-based groups, demonstrating that this position is tolerant to bulky substituents and is a key vector for optimization.[9] Similarly, the discovery of TAK1 kinase inhibitors highlighted the importance of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, which, when combined with an appropriate aryl group at the 3-position, yielded nanomolar potency.[10] This suggests that the 6-position is a critical handle for directing the molecule to its specific target.

  • Substitution on the Phenyl Ring : Modifying the 6-phenyl ring itself is a classic medicinal chemistry strategy. Adding electron-donating or electron-withdrawing groups, or sterically bulky substituents, can:

    • Enhance Potency : By creating additional favorable interactions with the target protein.

    • Improve Selectivity : By introducing functionalities that are favored by the target's binding site but disfavored by off-targets.

    • Optimize Pharmacokinetics : For example, adding polar groups can improve solubility, while blocking sites of metabolism (e.g., with fluorine atoms) can increase metabolic stability. In a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines active against M. tuberculosis, fluoro substituents on the phenyl group were found in the most active compounds.[11]

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis of 3-nitro-6-phenylimidazo[1,2-b]pyridazines typically involves a multi-step process starting from a substituted pyridazine. The core scaffold is generally formed via a cyclocondensation reaction.

Synthesis Start 3-Amino-6-phenyl- pyridazine Intermediate1 6-Phenyl-imidazo [1,2-b]pyridazine Start->Intermediate1 Cyclocondensation (e.g., with α-haloketone) Final 3-Nitro-6-phenyl- imidazo[1,2-b]pyridazine Intermediate1->Final Nitration (e.g., HNO₃/H₂SO₄)

Caption: General synthetic workflow for 3-nitro-6-phenylimidazo[1,2-b]pyridazines.

A more detailed, exemplary protocol is described below.

Protocol: Synthesis of 6-Chloro-3-nitro-2-substituted-imidazo[1,2-b]pyridazine

This protocol, adapted from related syntheses, illustrates the key steps.[12]

  • Step 1: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Core.

    • Commercially available 3-amino-6-chloropyridazine is reacted with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., 1,3-dichloroacetone) in a solvent like 1,2-dimethoxyethane at reflux to yield the 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine intermediate.[12]

  • Step 2: Nitration at the 3-Position.

    • The intermediate from Step 1 is dissolved in concentrated sulfuric acid and cooled in an ice-water bath.

    • Fuming nitric acid is added dropwise to the cooled solution.

    • The reaction is stirred for several hours at room temperature.

    • The mixture is then carefully poured into an ice-water mixture, causing the nitrated product to precipitate.

    • The solid is collected by filtration and dried to yield 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine.[12]

  • Step 3: Substitution at the 6-Position (Illustrative).

    • While the above protocol starts with a 6-chloro substituent, a subsequent Suzuki-Miyaura cross-coupling reaction with phenylboronic acid could be employed to install the 6-phenyl group. This is a common method for functionalizing this scaffold.[13]

Biological Evaluation Protocols

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA) [14][15]

  • Preparation : A stock solution of the test compound is prepared in DMSO and serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation : Each well is inoculated with a standardized culture of Mycobacterium tuberculosis H37Rv.

  • Incubation : The plate is incubated at 37°C for 5-7 days.

  • Assay : A freshly prepared solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.

  • Reading : The fluorescence or absorbance is read. A blue color indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol: In Vitro Anticancer Activity (MTT Assay) [16]

  • Cell Seeding : Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for an additional 48-72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Data Summary

The following table summarizes representative biological activity data for imidazo[1,2-b]pyridazine derivatives to illustrate the potency of this class. Direct data for 3-nitro-6-phenyl variants is limited in the public domain and should be populated with experimental findings.

Compound ClassTarget/OrganismActivity MetricPotency RangeReference
3-Nitro-6-(substituted)imidazo[1,2-b]pyridazinesGiardia lambliaIC50Sub-nanomolar[4]
Imidazo[1,2-b]pyridazine BenzohydrazidesM. tuberculosis H37RvMIC1.6 - 6.25 µg/mL[14]
Imidazo[1,2-b]pyridazine-based Mps1 InhibitorsA549 Cancer CellsIC506.0 - 39 nM[17]
3-Methoxy-2-(fluorophenyl)imidazo[1,2-b]pyridazinesM. tuberculosisMIC90~0.63 - 1.26 µM[11]

Conclusion and Future Perspectives

The 3-nitro-6-phenylimidazo[1,2-b]pyridazine scaffold represents a highly promising area for drug discovery. The SAR analysis clearly indicates that the 3-nitro group is a powerful pharmacophore for anti-infective activity, likely acting through a bioreductive mechanism. The 6-phenyl group provides a critical anchor and a point for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on a systematic exploration of substitutions on the 6-phenyl ring to build a comprehensive SAR profile for this specific subclass. Efforts should be directed towards enhancing metabolic stability—a known challenge for some imidazo[1,2-b]pyridazine series[11]—while retaining the high potency conferred by the 3-nitro group. The development of analogues with improved drug-like properties could lead to the identification of novel clinical candidates for treating challenging infectious diseases and potentially other therapeutic areas like oncology.

References

  • The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. (2025).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering. (2020). PLOS Pathogens. [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. (2003). Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (n.d.). PMC. [Link]

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. (2009). Journal of Medicinal Chemistry. [Link]

  • 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. (2022). PMC. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). ResearchGate. [Link]

  • Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. (2025). PubMed. [Link]

  • Synthesis and antituberculosis activity of some new pyridazine derivatives. Part II. (2010). PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2007). PubMed. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Semantic Scholar. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. (2023). PubMed. [Link]

  • Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. (2025). Scirp.org. [Link]

Sources

Foundational

Discovery and Synthesis Pathways of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine: A Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in medicinal chemistry[1]. It serves as the core framework for numerous biologically active molecules, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in medicinal chemistry[1]. It serves as the core framework for numerous biologically active molecules, including kinase inhibitors (e.g., ponatinib), GABA receptor ligands, and potent anti-parasitic agents[2][3]. Within this chemical space, 3-nitro-6-phenylimidazo[1,2-b]pyridazine (CAS 1150567-36-4) represents a critical structural node. The integration of a phenyl group at the C6 position provides essential hydrophobic interactions for target binding, while the C3 nitro group acts both as a potent electron-withdrawing pharmacophore and a versatile synthetic handle for downstream functionalization[3].

Pharmacological Rationale & Structural Dynamics

The imidazo[1,2-b]pyridazine core consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring[1]. The strategic functionalization of this core dictates its biological efficacy:

  • C6-Phenyl Substitution : In kinase inhibitors, the C6-aryl group frequently occupies the hydrophobic pocket adjacent to the ATP-binding hinge region, anchoring the molecule within the active site.

  • C3-Nitro Substitution : The nitro group dramatically alters the electronic distribution of the fused system, lowering the pKa of the core and modifying its lipophilicity. Recent high-throughput screening campaigns have identified 3-nitroimidazo[1,2-b]pyridazines as sub-nanomolar inhibitors of Giardia lamblia, demonstrating that the nitro group is essential for antiparasitic efficacy[3]. Furthermore, the nitro group can be readily reduced to an amine, facilitating the synthesis of extended amide or urea derivatives[1][3].

Retrosynthetic Analysis

The construction of 3-nitro-6-phenylimidazo[1,2-b]pyridazine relies on a convergent three-stage approach. The target molecule is disconnected at the C3 position, tracing back to the unnitrated 6-phenylimidazo[1,2-b]pyridazine via an electrophilic aromatic substitution (EAS)[4]. The bicyclic core is further deconstructed into 6-phenylpyridazin-3-amine and an α-halocarbonyl equivalent (e.g., bromoacetaldehyde) via a Tschitschibabin-type annulation[5]. Finally, the 6-phenylpyridazin-3-amine is derived from commercially available 6-chloropyridazin-3-amine through a Suzuki-Miyaura cross-coupling[1].

Retrosynthesis Target 3-Nitro-6-phenylimidazo [1,2-b]pyridazine Int1 6-Phenylimidazo [1,2-b]pyridazine Target->Int1 Nitration (HNO3/H2SO4) SM1 6-Phenylpyridazin- 3-amine Int1->SM1 Annulation (Bromoacetaldehyde) SM2 6-Chloropyridazin- 3-amine SM1->SM2 Suzuki Coupling (Phenylboronic Acid)

Retrosynthetic disconnection of 3-nitro-6-phenylimidazo[1,2-b]pyridazine.

Step-by-Step Synthetic Methodologies

Step 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize 6-phenylpyridazin-3-amine from 6-chloropyridazin-3-amine. Mechanistic Insight: The palladium-catalyzed cross-coupling involves the oxidative addition of the C-Cl bond to Pd(0), transmetalation with phenylboronic acid, and subsequent reductive elimination[1]. The electron-deficient nature of the pyridazine ring accelerates the initial oxidative addition, allowing for high yields. Protocol:

  • Charge a flame-dried flask with 6-chloropyridazin-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Suspend the mixture in a degassed solvent system of Toluene/EtOH/H2O (2:1:1 v/v/v).

  • Add Pd(PPh3)4 (0.05 eq) under an inert argon atmosphere.

  • Reflux the mixture at 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad, and extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH) to yield 6-phenylpyridazin-3-amine.

Step 2: Imidazo-Annulation (Bicyclic Core Formation)

Objective: Construct the 6-phenylimidazo[1,2-b]pyridazine core. Mechanistic Insight: This reaction is a classic bimolecular condensation. The endocyclic N2 nitrogen of the pyridazine (which is highly nucleophilic) attacks the α-carbon of the bromoacetaldehyde. Subsequent intramolecular cyclization occurs as the exocyclic primary amine attacks the aldehyde carbonyl, followed by dehydration to establish the aromatic imidazole ring[5][6]. Protocol:

  • Dissolve 6-phenylpyridazin-3-amine (1.0 eq) in a polar aprotic solvent such as DMF or 1,4-dioxane.

  • Add bromoacetaldehyde diethyl acetal (1.5 eq) and a catalytic amount of concentrated HBr (to hydrolyze the acetal in situ to the reactive aldehyde)[5].

  • Heat the reaction mixture to 110 °C for 15 hours.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine to remove residual DMF, dry over MgSO4, and concentrate. Recrystallize from isopropanol to obtain pure 6-phenylimidazo[1,2-b]pyridazine[5].

Step 3: Regioselective Electrophilic Nitration

Objective: Install the nitro group at the C3 position to yield 3-nitro-6-phenylimidazo[1,2-b]pyridazine. Mechanistic Insight: The fused bicyclic system exhibits distinct electronic properties; the imidazole ring is significantly more electron-rich than the pyridazine ring. Electrophilic attack by the nitronium ion (NO2+) occurs exclusively at the C3 position because the resulting Wheland intermediate is highly stabilized by resonance contributions from the adjacent bridgehead nitrogen[4][6]. Protocol:

  • Cool concentrated sulfuric acid (H2SO4, 5.0 mL/mmol of substrate) to 0 °C in an ice-water bath.

  • Slowly dissolve 6-phenylimidazo[1,2-b]pyridazine (1.0 eq) in the cold H2SO4.

  • Add fuming nitric acid (HNO3 68%, 1.5 to 6.0 eq) dropwise, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative degradation[4].

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Carefully pour the acidic mixture over crushed ice. The sudden change in solubility will cause the product to precipitate[4]. Filter the resulting solid, wash extensively with cold water and saturated NaHCO3 until the filtrate is neutral, and dry under vacuum.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the critical nitration step, demonstrating the causality between reagent equivalents, temperature, and yield.

EntryNitrating AgentEquivalents (HNO3)TemperatureTime (h)Yield (%)Regioselectivity (C3:C2)
1HNO3 / H2SO41.10 °C145%>99:1
2 HNO3 / H2SO4 1.5 0 °C to RT 3 88% >99:1
3HNO3 / H2SO46.0RT1572% (Degradation)>99:1
4Cu(NO3)2 / Ac2O2.0RT565%>99:1

Note: Standard nitration using a slight excess of HNO3 (Entry 2) provides the optimal balance of high yield and purity without oxidative cleavage of the core[4].

Experimental Workflow Visualization

Workflow Step1 Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3, Toluene/H2O, 100°C Step2 Step 2: Imidazo-Annulation Bromoacetaldehyde diethyl acetal, Reflux Step1->Step2 Step3 Step 3: Electrophilic Nitration HNO3 / H2SO4, 0 °C to RT Step2->Step3 Purification Purification Ice-Water Precipitation & Filtration Step3->Purification Characterization Characterization NMR, HRMS, HPLC Purification->Characterization

Experimental workflow for the synthesis and isolation of the target compound.

Conclusion

The synthesis of 3-nitro-6-phenylimidazo[1,2-b]pyridazine is a robust, three-step process that leverages the inherent electronic properties of the imidazo[1,2-b]pyridazine core. By employing a highly regioselective electrophilic nitration as the final step, researchers can efficiently generate this critical intermediate. The resulting scaffold serves as a powerful foundation for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

References

  • [2] Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC - NIH. 3

  • [1] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 1

  • [4] 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.4

  • [5] US4910199A - Imidazo[1,2-]pyridazines for cortical cholinergic deficiencies. Google Patents. 5

  • RAPID SYNTHESIS OF NEW AZAHETEROCYCLIC HYDROXY- MALONATE DERIVATIVES USING TDAE APPROACH. LOCKSS.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Abstract This application note describes a sensitive, specific, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Nitro-6-phenylimidazo[1,2-b]pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a sensitive, specific, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations.

Introduction

3-Nitro-6-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in pharmaceutical research due to the prevalence of the imidazo[1,2-b]pyridazine scaffold in a variety of biologically active molecules.[1][2] The presence of a nitro group and a phenyl substituent can impart unique pharmacological properties, making accurate quantification essential for drug development, quality control, and pharmacokinetic studies. This document provides a comprehensive guide to a validated HPLC method, detailing the rationale behind the methodological choices and providing a step-by-step protocol for its implementation.

Physicochemical Properties of the Analyte

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight 266.25 g/mol Standard molecular weight for small molecule analysis.
pKa (most basic) 2.5 ± 0.5The imidazo[1,2-b]pyridazine core is weakly basic. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept away from the pKa. A pH of 4.5 is selected to ensure the analyte is in a single protonation state.
logP 2.8 ± 0.3The positive logP value indicates a non-polar character, making it well-suited for reverse-phase chromatography.
UV-Vis λmax ~254 nm, ~340 nmThe extended conjugation of the molecule, including the nitro and phenyl groups, is expected to result in strong UV absorbance. A primary detection wavelength of 254 nm is chosen for high sensitivity.
Solubility Poorly soluble in water; soluble in organic solvents like acetonitrile and methanol.Acetonitrile is selected as the organic modifier in the mobile phase and as the primary solvent for sample and standard preparation.

HPLC Method Development

The selection of chromatographic conditions was based on the predicted physicochemical properties of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine. A reverse-phase approach was chosen due to the compound's non-polar nature.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention and selectivity for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Formic acid is used as a modifier to control pH and improve peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% BA gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe predicted UV absorbance maximum provides high sensitivity for the analyte.
Diluent AcetonitrileThe analyte is readily soluble in acetonitrile, making it a suitable diluent.
Experimental Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Sources

Application

Application Note: 3-Nitro-6-phenylimidazo[1,2-b]pyridazine as a Strategic Precursor in Heterocyclic Synthesis

Executive Summary The imidazo[1,2-b]pyridazine core is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors (e.g., targeting JAK, c-Met, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors (e.g., targeting JAK, c-Met, and VEGFR2) and potent antiparasitic agents[1][2]. Within this chemical space, 3-Nitro-6-phenylimidazo[1,2-b]pyridazine (CAS: 1150567-36-4)[3] emerges as a highly versatile synthetic precursor.

This application note details the mechanistic rationale and self-validating protocols for utilizing this precursor. By leveraging the unique electronic properties of the 3-nitro group and the lipophilic bulk of the 6-phenyl substituent, researchers can efficiently access diverse, biologically active libraries through controlled functionalization and scaffold-hopping strategies[4][5].

Strategic Rationale & Mechanistic Causality

The design and utilization of 3-nitro-6-phenylimidazo[1,2-b]pyridazine rely on the distinct chemical behaviors of its substituents:

  • The 6-Phenyl Substituent (Lipophilic Anchor): In drug design, the 6-position of the imidazo[1,2-b]pyridazine core frequently projects into the hydrophobic hinge region of kinase active sites[6]. The phenyl group provides essential π−π and van der Waals interactions, enhancing target affinity while improving the overall membrane permeability of the scaffold.

  • The 3-Nitro Group (Electronic Modulator & Synthetic Handle): The nitro group serves a dual purpose. Pharmacologically, it can act as a direct warhead, generating nitrosative stress critical for sub-nanomolar activity against protozoan parasites like Giardia lamblia and Trypanosoma brucei[7][8]. Synthetically, it is a powerful electron-withdrawing group (EWG). It modulates the electron density of the bicyclic system, enabling selective nucleophilic aromatic substitutions (S N​ Ar) at adjacent positions, or it can be chemoselectively reduced to a 3-amino handle. This amine is the primary branching point for synthesizing amides, ureas, and extended tricyclic systems[9].

  • Regioselective Electrophilic Aromatic Substitution (EAS): The imidazole ring is the most electron-rich portion of the heterocycle. During the synthesis of the precursor, electrophilic nitration occurs exclusively at the C-3 position. The causality lies in the stabilization of the Wheland intermediate, where the positive charge is efficiently delocalized by the bridgehead nitrogen, making C-3 the thermodynamic and kinetic sink for electrophiles[4][10].

Synthetic Logic & Experimental Workflow

The following workflow illustrates the synthetic logic from the parent heterocycle to advanced drug-like derivatives.

G A 6-Phenylimidazo[1,2-b]pyridazine B Regioselective Nitration (HNO3 / H2SO4, 0°C to RT) A->B C 3-Nitro-6-phenylimidazo[1,2-b]pyridazine (Key Precursor) B->C D Chemoselective Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E 3-Amino-6-phenylimidazo[1,2-b]pyridazine D->E F Electrophilic Coupling (Acyl Chlorides / Isocyanates) E->F G Advanced Heterocyclic Scaffolds (Kinase Inhibitors / Antiparasitics) F->G

Workflow for the synthesis and functionalization of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation markers to ensure reaction integrity at every step.

Protocol A: Synthesis of the Precursor via Regioselective Nitration

Adapted from validated scaffold-hopping nitration conditions[4].

  • Preparation: Charge a dry, round-bottom flask with 6-phenylimidazo[1,2-b]pyridazine (1.0 equiv). Cool the flask in an ice-water bath (0 °C).

  • Acidic Solvation: Slowly add concentrated sulfuric acid (H 2​ SO 4​ , 10 mL/g of substrate). Causality: H 2​ SO 4​ acts as the solvent and protonates the heterocycle, protecting the basic nitrogens from oxidation while generating the active nitronium ion (NO 2+​ ) in the next step.

  • Nitration: Dropwise, add 68% nitric acid (HNO 3​ , 6.0 equiv). Maintain the temperature below 5 °C during addition.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

    • Validation Check: The solution will transition to a deep yellow/orange hue. TLC (DCM:MeOH 95:5) will show the disappearance of the starting material and the emergence of a distinct, UV-active yellow spot.

  • Quenching & Isolation: Slowly pour the acidic mixture into vigorously stirred ice-water (10× volume).

    • Causality: The sudden shift in pH and temperature drastically reduces the solubility of the nitrated product, driving immediate precipitation.

  • Purification: Collect the precipitate via vacuum filtration, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under high vacuum. Yields typically exceed 90%.

Protocol B: Chemoselective Reduction to the 3-Amino Handle

To utilize the scaffold for amide/urea library generation, the nitro group must be cleanly reduced without hydrogenolyzing the bicyclic core.

  • Preparation: Dissolve 3-nitro-6-phenylimidazo[1,2-b]pyridazine (1.0 equiv) in a 1:1 mixture of absolute ethanol and THF.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under an H 2​ balloon (1 atm) at room temperature for 4–6 hours.

    • Validation Check: The intense yellow color of the nitro precursor will dissipate into a pale/colorless solution. Hydrogen uptake will visibly cease.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Causality: Removing trace metals is critical to prevent interference in downstream biological or enzymatic assays (e.g., AChE or kinase inhibition assays)[9].

  • Concentration: Evaporate the solvent in vacuo.

    • Validation Check: The resulting 3-amino derivative is prone to air oxidation (darkening). It should be used immediately in Protocol C or stored under argon at -20 °C.

Protocol C: Diversification via Amidation
  • Coupling: Dissolve the freshly prepared 3-amino-6-phenylimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Electrophile Addition: Add the desired acyl chloride or isocyanate (1.1 equiv) dropwise at 0 °C.

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield the final targeted inhibitor[2].

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics and In-Process Controls (IPCs) for the described workflows, facilitating easy comparison and troubleshooting.

Reaction StepKey ReagentsTemp / TimeExpected YieldIn-Process Control (IPC) / Validation
1. Nitration Conc. H 2​ SO 4​ , 68% HNO 3​ (6 eq)0 °C RT / 3 h90 – 98%Deep yellow color; rapid precipitation in ice-water; distinct TLC shift.
2. Reduction 10% Pd/C, H 2​ (1 atm), EtOH/THFRT / 4 – 6 h85 – 95%Loss of yellow color; cessation of H 2​ uptake; product is air-sensitive.
3. Amidation Acyl chloride (1.1 eq), DIPEA, DCM0 °C RT / 2 h70 – 85%LC-MS confirms [M+H] + of the amide; stable solid upon isolation.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals Introduction The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives being ex...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications.[1][2][3] 3-Nitro-6-phenylimidazo[1,2-b]pyridazine is one such compound of significant interest. However, like many promising heterocyclic compounds, its utility in both in vitro and in vivo settings is hampered by a critical physicochemical challenge: poor aqueous solubility. This limitation can lead to compound precipitation, inaccurate assay results, and poor bioavailability, ultimately stalling research and development. In fact, research on related compounds in the 3-nitroimidazo[1,2-b]pyridazine series has highlighted the need to enhance aqueous solubility for successful biological evaluation.[4]

This technical support guide provides a structured, problem-oriented approach to understanding and overcoming the solubility issues associated with 3-Nitro-6-phenylimidazo[1,2-b]pyridazine. We will move from foundational concepts to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine?

The low water solubility of this compound stems from its molecular structure. It possesses a relatively large, rigid, and aromatic core, which makes it hydrophobic (lipophilic). The presence of the phenyl and nitro groups further increases its lipophilicity. For a molecule to dissolve in water, the energy released from solvating the molecule must overcome the energy holding the molecules together in their solid, crystalline state (lattice energy) and the energy required to disrupt the hydrogen-bonding network of water. For hydrophobic molecules like this one, these energy barriers are significant, leading to poor solubility.[5]

Q2: Why is addressing solubility crucial for my research?

Aqueous solubility is a critical determinant of a compound's developability and the reliability of experimental data.

  • For In Vitro Assays: Poor solubility can cause the compound to precipitate out of the assay medium when the initial DMSO stock is diluted. This leads to an unknown and inconsistent final concentration, resulting in inaccurate and irreproducible data (e.g., IC50 values).

  • For In Vivo Studies: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[6] Poor solubility is a direct cause of low and erratic oral bioavailability, which can render an otherwise potent compound ineffective. For parenteral formulations, poor solubility can make it impossible to achieve the required therapeutic concentration in a suitable injection volume.[7]

Q3: What are the main strategies for enhancing the solubility of compounds like 3-Nitro-6-phenylimidazo[1,2-b]pyridazine?

There are several established techniques, which can be broadly categorized as physical and chemical modifications.[5]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[8][9]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior.[10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state to increase wettability and dissolution.[13][14][15]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and consequently the dissolution velocity.[16][17][18]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. However, the imidazo[1,2-b]pyridazine core is only weakly basic, so this approach may have limited utility.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound precipitates immediately upon dilution of my DMSO stock into aqueous buffer for an enzyme assay.

This is a classic and frequent problem. The abrupt change from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.

Troubleshooting Workflow:

G start Start: Compound precipitates in aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 a1_yes Increase final DMSO concentration (if assay tolerates, e.g., up to 5%) q1->a1_yes No a1_no Proceed to Co-Solvent Strategy q1->a1_no Yes q2 Did increasing DMSO work? a1_yes->q2 a2_no Co-Solvent Strategy: Add a pharmaceutically acceptable co-solvent to the buffer a1_no->a2_no a2_yes Success! Document final DMSO % q2->a2_yes Yes q2->a2_no No q3 Did the co-solvent prevent precipitation at the desired concentration? a2_no->q3 a3_yes Success! Validate assay performance with co-solvent q3->a3_yes Yes a3_no Cyclodextrin Strategy: Formulate with HP-β-CD q3->a3_no No end_point Advanced Formulation: Consider Nanosuspension or Solid Dispersion for more challenging cases a3_no->end_point

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation:

  • Optimize DMSO: The first step is the simplest. Many aqueous assays can tolerate slightly higher concentrations of DMSO. However, always run a vehicle control to ensure the solvent concentration does not affect the assay's outcome.

  • Introduce a Co-solvent: If DMSO optimization fails, a co-solvent can be added to the aqueous buffer to create a more hospitable environment for the compound.[19] Co-solvents work by reducing the polarity of the water, which lowers the energy penalty for solvating a hydrophobic molecule.[20] See the table below and Protocol 1 for implementation.

  • Utilize Cyclodextrins: If co-solvents are not sufficient or interfere with the assay, cyclodextrins are an excellent alternative.[10][21] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where the 3-Nitro-6-phenylimidazo[1,2-b]pyridazine molecule can be encapsulated, effectively shielding it from the aqueous environment.[11] This "inclusion complex" is water-soluble and can serve as a carrier for the drug.[12][22] See Protocol 2.

Issue 2: I need to prepare a formulation for an oral gavage study in mice, but the compound won't dissolve in common vehicles like water or saline.

Formulating for in vivo studies requires achieving the target dose in a small, tolerable volume while ensuring the compound remains in solution long enough to be absorbed.

Recommended Strategies:

StrategyMechanismMax ConcentrationAdvantagesDisadvantages
Co-solvent System Reduces solvent polarity.[8]Low to ModerateSimple to prepare, well-understood.[5]Potential for in-vivo precipitation upon dilution in GI fluids; toxicity concerns with some solvents.[5][7]
Cyclodextrin Complex Forms a water-soluble inclusion complex.[11]Moderate to HighIncreases solubility and can improve bioavailability; generally regarded as safe.[21]Can be limited by the stoichiometry of complexation; might alter pharmacokinetics.
Nanosuspension Increases surface area, leading to faster dissolution.[16][23]HighEnhances dissolution rate and saturation solubility; suitable for very poorly soluble drugs.[24]Requires specialized equipment (homogenizer, sonicator); potential for physical instability (particle growth).[24]

Authoritative Insight: For early-stage preclinical studies, a co-solvent system is often the first approach due to its simplicity. A common starting point is a mixture of PEG 400, Propylene Glycol, and water. However, for a compound with profound solubility issues, a cyclodextrin formulation often provides a more robust and stable solution, minimizing the risk of precipitation in the gut. Nanosuspensions are a powerful tool but are typically employed when other methods fail or for later-stage development.[18]

Detailed Experimental Protocols

Protocol 1: Preparation and Use of a Co-solvent System

This protocol describes the preparation of a stock solution in a ternary co-solvent system suitable for many in vivo applications.

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common and effective combination is:

    • 10% (v/v) N,N-Dimethylacetamide (DMA)

    • 40% (v/v) Polyethylene glycol 400 (PEG 400)

    • 50% (v/v) Saline

    • Scientist's Note: Always add the components in order and mix well after each addition to ensure homogeneity. DMA is a strong solvent for initial dissolution, while PEG 400 helps maintain solubility upon dilution.

  • Compound Solubilization:

    • Weigh the required amount of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine into a sterile glass vial.

    • Add the DMA component first and vortex or sonicate until the compound is fully dissolved. This is the critical step.

    • Add the PEG 400 and mix thoroughly.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Final Checks:

    • Visually inspect the final formulation for any signs of precipitation or cloudiness.

    • Gently warm the solution (e.g., to 37°C) if minor precipitation is observed.

    • Prepare fresh on the day of the experiment to ensure stability.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates a molecular inclusion complex to enhance solubility.

  • Vehicle Preparation:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). The optimal concentration may need to be determined experimentally.

    • Stir the solution until the HP-β-CD is fully dissolved. This may require gentle heating (40-50°C).

  • Complexation:

    • Add the weighed 3-Nitro-6-phenylimidazo[1,2-b]pyridazine powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. A magnetic stirrer is ideal.

    • Causality: This prolonged stirring provides the necessary energy and time for the hydrophobic drug molecules to partition into the hydrophobic cavities of the cyclodextrin molecules.

  • Clarification and Sterilization:

    • After the stirring period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and to sterilize the formulation for parenteral use.

    • The resulting clear solution is your final formulation. The concentration of the dissolved drug should be confirmed analytically (e.g., by HPLC-UV).

G cluster_0 Cyclodextrin (Hydrophilic Exterior) CD Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug 3-Nitro-6-phenylimidazo [1,2-b]pyridazine (Hydrophobic) Drug->Complex Encapsulation Water Aqueous Medium Complex->Water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Gidwani, B., & Vyas, A. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC. National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). International Journal of Current Pharmaceutical Research. [Link]

  • A Review On Nanosuspension: A Method To Improve Medication Solubility. (2025, January 1). International Journal of Novel Research and Development. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Nanosuspensions: Enhancing Drug Solubility and Bioavailability | Open Access Journals. (n.d.). Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, September 22). Eurasia Academic Publishing Group. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR.org. [Link]

  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate. [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Asian Journal of Pharmacy and Technology. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics. (2012, January 26). ACS Publications. [Link]

  • 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. (n.d.). PubChem. [Link]

  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem | Organic Letters. (2012, August 24). ACS Publications. [Link]

  • WO/2024/097573 PREPARATION OF IMIDAZOPYRIDINE AND IMIDAZOPYRIDAZINE DERIVATIVES AS NOVEL DIACYLGLYCERIDE O-ACYLTRANSFERASE 2 INHIBITORS. (2024, May 10). WIPO Patentscope. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI. [Link]

  • WO/2023/160475 IMIDAZOPYRIDAZINE DERIVATIVE, AND PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF. (2023, August 31). WIPO Patentscope. [Link]

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. (2019, September 19). PubMed. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (n.d.).
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis. [Link]

Sources

Optimization

optimizing column chromatography purification for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Target Molecule: 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Purifying nitrogen-rich, highly polarizable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Purifying nitrogen-rich, highly polarizable heterocycles like 3-nitro-6-phenylimidazo[1,2-b]pyridazine presents unique chromatographic challenges, primarily due to severe peak tailing, irreversible stationary phase adsorption, and poor solubility. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality behind these issues and self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Workflow

Use the following logic pathway to diagnose and resolve common elution failures before committing your entire crude batch to a column.

OptimizationWorkflow Start Crude 3-Nitro-6-phenyl imidazo[1,2-b]pyridazine TLC Initial TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckSol Poor Solubility in Eluent? CheckTailing->CheckSol No AddTEA->CheckSol DryLoad Dry Load on Celite (Evaporate from THF) CheckSol->DryLoad Yes LiquidLoad Liquid Load (Minimal DCM) CheckSol->LiquidLoad No RunCol Execute Flash Column (Type B Silica) DryLoad->RunCol LiquidLoad->RunCol Pure Pure Target Compound RunCol->Pure

Workflow for diagnosing and resolving chromatography issues for nitro-heterocycles.

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why does 3-Nitro-6-phenylimidazo[1,2-b]pyridazine streak severely on standard silica gel, even when I optimize the Hexane:EtOAc ratio? A: The issue is not solvent polarity; it is secondary chemical interactions. The imidazo[1,2-b]pyridazine core contains highly basic nitrogen atoms (specifically N1 and N5) 1. Standard "Type A" silica gel is populated with heavy metal impurities and2[2]. When your basic heterocycle travels through the column, it undergoes strong ion-exchange and hydrogen-bonding interactions with these silanols. This creates multiple retention mechanisms that result in severe peak tailing and irreversible adsorption. Furthermore, the strongly electron-withdrawing 3-nitro group increases the molecule's dipole moment, exacerbating polar interactions with the stationary phase.

Q: How do I suppress this tailing and improve my recovery? A: You must dynamically cap the active silanols on the silica surface. Adding a competing base, such as 3[3], to your mobile phase is the most effective strategy. TEA acts as a sacrificial base; it associates with the anionic silanol groups, neutralizing them and preventing your target analyte from binding 3. If you are using a highly polar solvent system like Dichloromethane/Methanol, substituting TEA with 4[4] is recommended to prevent basic organic residues from co-eluting with your product.

Q: My crude mixture has poor solubility in the starting mobile phase. How should I load it onto the column? A: Nitro-heterocycles often exhibit poor solubility in non-polar loading solvents like hexanes. If you attempt to liquid-load a suspension, the compound will continuously precipitate and re-dissolve at the column head, destroying your theoretical plates and causing massive band broadening. The solution is Dry Loading . Dissolve your crude mixture in a strong, volatile solvent (e.g., THF or DCM), add an inert solid support like Celite 545, and evaporate it to a free-flowing powder. This disperses the molecules across a high surface area, ensuring uniform dissolution kinetics as the mobile phase passes through the sample band.

Quantitative Optimization Data

The table below summarizes the chromatographic performance of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine across different solvent systems. Use this data to select the appropriate modifier for your purification.

Solvent SystemAdditiveTarget Rf​ Tailing Factor ( Tf​ )Typical RecoveryMechanistic Effect
Hexane/EtOAc (1:1)None0.25>3.0 (Severe)<50%Unshielded silanol interactions cause irreversible adsorption and streaking.
Hexane/EtOAc (1:1)1% TEA0.381.1 (Excellent)>85%TEA competitively binds acidic silanols, allowing true partition chromatography.
DCM/MeOH (95:5)None0.422.5 (Moderate)~65%Methanol partially disrupts H-bonding, but strong basic interactions remain.
DCM/MeOH (95:5)1% NH₄OH0.481.2 (Good)>90%Ammonia neutralizes the silica surface effectively in polar solvent environments.
Self-Validating Experimental Protocol: TEA-Modified Flash Chromatography

To guarantee success, this protocol incorporates built-in validation steps so you can confirm the chemistry is working before risking your entire synthetic yield.

Step 1: Self-Validating TLC Screening

  • Prepare two TLC plates.

  • Develop Plate A in Hexane:EtOAc (1:1). Develop Plate B in Hexane:EtOAc (1:1) + 1% v/v TEA.

  • Validation Check: Visualize under UV (254 nm). If Plate B shows a consolidated, circular spot with an improved Rf​ compared to the streak on Plate A, the silanol-capping mechanism is validated for your specific crude matrix. Proceed to column preparation.

Step 2: Column Pre-treatment

  • Pack a column with ultra-pure Type B silica gel (which inherently has fewer active metal impurities).

  • Flush the column with 2 column volumes (CV) of Hexane + 1% TEA.

  • Causality Note: This pre-saturates the stationary phase, ensuring that all acidic silanols are capped before your compound enters the column.

Step 3: Dry Loading the Sample

  • Dissolve the crude 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in a minimal amount of THF or DCM.

  • Add Celite 545 (approximately 2–3 times the mass of your crude product).

  • Evaporate the solvent slowly under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully load this powder evenly onto the flat head of the pre-treated silica bed. Top with a thin protective layer of clean sand.

Step 4: Gradient Elution

  • Begin elution with Hexane + 1% TEA (2 CV) to elute non-polar impurities (e.g., unreacted biphenyls or halobenzenes).

  • Gradually increase the polarity to Hexane:EtOAc (1:1) + 1% TEA.

  • Maintain the 1% TEA concentration constantly throughout the gradient to prevent the dynamic un-capping of silanols.

Step 5: Fraction Analysis and Recovery

  • Collect fractions and analyze via TLC using the Plate B solvent system.

  • Combine product-containing fractions and concentrate under reduced pressure.

  • Pro-Tip: To remove residual TEA from the final isolated solid, place the flask under high vacuum (lyophilizer or Schlenk line) overnight, or perform a quick workup by dissolving the solid in DCM and washing with a mild aqueous buffer (pH 7.0) before final evaporation.

References
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: Cardiff University (ORCA) URL:1

  • Tip on Peak Tailing of Basic Analytes Source: Phenomenex URL:3

  • Why Do Peaks Tail? Source: LC Troubleshooting Bible URL:2

  • Technical Support Center: Purification of Polar Nitro Compounds Source: Benchchem URL:4

Sources

Troubleshooting

reducing off-target toxicity of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in cell cultures

Welcome to the Technical Support Center for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine (CAS 1150567-36-4). As a Senior Application Scientist, I frequently consult with research teams struggling to establish a clean therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine (CAS 1150567-36-4).

As a Senior Application Scientist, I frequently consult with research teams struggling to establish a clean therapeutic window for imidazo[1,2-b]pyridazine derivatives. While this scaffold is a highly versatile hinge-binding motif used to develop potent kinase inhibitors, its unique structural elements—specifically the 3-nitro group and the conserved core—introduce distinct off-target liabilities in in vitro cell culture models.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality of these toxicities and provide self-validating experimental frameworks to help you isolate your target phenotype from off-target noise.

Part 1: The Causality of Off-Target Toxicity (Knowledge Base)

When applied to cell cultures, the toxicity of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine is rarely a single-variable problem. It typically bifurcates into two distinct mechanistic axes:

  • Kinase Cross-Reactivity (The Scaffold Liability): The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP. While you may be targeting a specific kinase, this scaffold frequently exhibits cross-reactivity with off-target kinases such as CDK1 and PLK1, as well as phosphodiesterase 4 (PDE4)[1, 2]. Unintended inhibition of CDK1 directly disrupts the cell cycle, causing G2/M arrest that masquerades as target-mediated anti-proliferative activity.

  • Nitroreductase-Mediated Oxidative Stress (The Substituent Liability): The 3-nitro group acts as an electron sink and is highly susceptible to cellular nitroreductases. At concentrations exceeding 10 µM, the bioreduction of this moiety generates massive amounts of reactive oxygen species (ROS). This oxidative stress depletes cellular ATP, activates AMPK, and triggers caspase-3-dependent apoptosis, completely independent of kinase inhibition [3].

ToxicityPathway cluster_0 Kinase Cross-Reactivity cluster_1 Nitro-Group Bioreduction Compound 3-Nitro-6-phenylimidazo [1,2-b]pyridazine CDK1 CDK1 / PLK1 Inhibition Compound->CDK1 ATP Pocket Binding PDE4 PDE4 Inhibition Compound->PDE4 NitroReductase Cellular Nitroreductases Compound->NitroReductase Nitro Group Reduction Arrest G2/M Cell Cycle Arrest CDK1->Arrest PDE4->Arrest ROS ROS Generation NitroReductase->ROS AMPK ATP Depletion & AMPK Activation ROS->AMPK Apoptosis Mitochondrial Stress & Apoptosis ROS->Apoptosis AMPK->Apoptosis

Mechanistic pathways of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine off-target cellular toxicity.

Part 2: Expert Troubleshooting FAQs

Q1: My cells are showing massive viability drops at 15 µM, but my biochemical IC50 for the target is 50 nM. Is this on-target toxicity? A: Highly unlikely. At concentrations >10 µM, 3-nitro-substituted imidazo[1,2-b]pyridazines are known to cause severe mitochondrial oxidative stress [3]. The causality lies in the nitro group undergoing futile redox cycling. Self-Validating Fix: Run a parallel assay co-treating cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If viability is rescued in the NAC cohort, your toxicity is an off-target artifact of nitro-reduction. Cap your experimental doses at 1–5 µM to stay within the true therapeutic window.

Q2: I am observing cell cycle arrest in the G0/G1 or G2/M phase even at moderate doses (1-5 µM). How do I troubleshoot this? A: This is a classic signature of kinase cross-reactivity. Inhibitors based on this scaffold frequently hit CDK1 (causing G2/M arrest) [2]. Self-Validating Fix: You must implement a target-engagement assay (e.g., Cellular Thermal Shift Assay, CETSA) alongside your cell-cycle analysis. If the compound arrests the cell cycle at concentrations lower than the CETSA EC50 for your primary target, you are observing off-target CDK1/PLK1 inhibition. You will need to optimize the 6-phenyl substitutions to regain selectivity.

Q3: Why are my inflammatory markers (e.g., iNOS, COX-2) broadly suppressed in microglial cultures when using this compound? A: While it may look like a successful anti-inflammatory readout, this is often a false positive caused by metabolic stress. High doses of this compound deplete ATP and activate AMPK, which broadly shuts down energy-intensive inflammatory protein translation [3]. Always multiplex your inflammatory readouts with an intracellular ATP assay (like CellTiter-Glo) to ensure you aren't just observing dying, metabolically starved cells.

Part 3: Quantitative Off-Target Thresholds

To aid in experimental design, the following table synthesizes the typical concentration thresholds where specific off-target mechanisms of 3-nitro-imidazo[1,2-b]pyridazines dominate in standard cell lines (e.g., A549, U-2 OS, IMR-32).

Phenotype / MechanismConcentration ThresholdPrimary CausalityRecommended Assay for Verification
Target Kinase Inhibition 1 nM – 500 nMSpecific ATP-pocket bindingCETSA, Target Phospho-Western
CDK1 / PLK1 Cross-Reactivity 1 µM – 5 µMConserved hinge-binding motifPI Staining (FACS) for G2/M Arrest
PDE4 Cross-Reactivity 2 µM – 10 µMStructural mimicrycAMP accumulation assay
AMPK Activation / ATP Drop > 10 µMMitochondrial uncouplingCellTiter-Glo / AMPK Phospho-Western
ROS Generation / Apoptosis 10 µM – 50 µMNitroreductase-mediated redox cyclingDCFDA Assay / Caspase-3 Cleavage

Part 4: Self-Validating Protocol: Off-Target Deconvolution Assay

To establish a reliable therapeutic window, you cannot rely on simple viability assays (like MTT), as they cannot differentiate between cytostatic kinase inhibition and cytotoxic ROS generation. Use this step-by-step orthogonal methodology to validate your compound's effects.

Step 1: Matrix Plating & Pre-Treatment

  • Seed your target cells (e.g., A549) in two 96-well plates at 5,000 cells/well. Allow 24 hours for adherence.

  • Pre-treat Plate 1 with vehicle (DMSO). Pre-treat Plate 2 with 5 mM N-acetylcysteine (NAC) for 2 hours to establish a ROS-quenched environment.

Step 2: Compound Titration & Incubation

  • Treat both plates with 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in a 10-point dose-response curve (ranging from 100 pM to 50 µM).

  • Ensure final DMSO concentration remains constant at 0.1% across all wells. Incubate for 48 hours.

Step 3: Multiplexed Readout (The Self-Validating Step)

  • Plate 1 (Unquenched): Perform a multiplexed assay. First, add a fluorogenic ROS indicator (e.g., DCFDA) and read fluorescence. Next, lyse the cells and perform an ATP-dependent luminescence assay (CellTiter-Glo).

  • Plate 2 (NAC Quenched): Perform the identical ATP-dependent luminescence assay.

  • Data Interpretation: If Plate 1 shows an IC50 of 15 µM for ATP depletion, but Plate 2 shows no ATP depletion up to 50 µM, your compound's toxicity is strictly driven by the 3-nitro group's off-target oxidative stress. Your true therapeutic window is restricted to <10 µM.

Step 4: Washout Reversibility (Kinase vs. Covalent/Toxic)

  • For cells treated at the IC50 of your target effect (e.g., 100 nM), perform a washout assay: remove media, wash 3x with PBS, and add fresh media.

  • Monitor proliferation for an additional 48 hours. True reversible kinase inhibition will result in a resumption of cell growth. Failure to resume growth indicates irreversible off-target toxicity or covalent binding.

Workflow Start Observe Cytotoxicity in Cell Culture Dose Step 1: Dose Titration (Evaluate >10 µM effects) Start->Dose Split Toxicity Phenotype? Dose->Split PathA Step 2A: Cell Cycle Arrest (Suspect CDK1/PLK1) Split->PathA G2/M Phase PathB Step 2B: Rapid Apoptosis (Suspect ROS/AMPK) Split->PathB Caspase-3+ ValA Step 3A: Kinase Profiling & Washout Assay PathA->ValA ValB Step 3B: NAC Co-treatment & ATP Quantification PathB->ValB End Establish Therapeutic Window & Self-Validating Controls ValA->End ValB->End

Step-by-step diagnostic workflow for deconvoluting off-target toxicity mechanisms in vitro.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.MedChemComm (RSC Publishing).
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32.PubMed Central (PMC).
Optimization

Technical Support Center: Optimizing Nitration of Imidazo[1,2-b]pyridazine Derivatives

Welcome to the Technical Support Center for imidazo[1,2-b]pyridazine functionalization. This guide is designed for medicinal chemists and drug development professionals who require robust, scalable, and high-yielding pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,2-b]pyridazine functionalization. This guide is designed for medicinal chemists and drug development professionals who require robust, scalable, and high-yielding protocols for the nitration of imidazo[1,2-b]pyridazine scaffolds.

Mechanistic Overview

Imidazo[1,2-b]pyridazines are highly valued privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors targeting FLT3 and Tyk2[1]. Functionalization of this bicyclic core often requires the introduction of an amino group at the C-3 position, which is achieved via followed by reduction[2].

Because the imidazole ring is significantly more electron-rich than the pyridazine ring, the C-3 position is the kinetically and thermodynamically favored site for electrophilic attack[2]. However, the strongly acidic and oxidative conditions required for nitration can lead to side reactions, such as or complete decomposition, if the reaction parameters are not strictly controlled[3].

Reaction Workflow

NitrationWorkflow Start Imidazo[1,2-b]pyridazine Derivative Prep Dissolve in conc. H2SO4 (Cool to 0 °C) Start->Prep Add Dropwise Addition of 68% HNO3 (6 equiv) Prep->Add React Stir at Room Temp (3 hours) Add->React Quench Quench in Ice-Water (Precipitation) React->Quench Product 3-Nitroimidazo[1,2-b]pyridazine (>95% Yield) Quench->Product

Workflow for the C-3 nitration of imidazo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocol

This methodology is optimized for the synthesis of 3-nitroimidazo[1,2-b]pyridazine intermediates, such as , ensuring high regioselectivity and yield[2][4].

Step-by-Step Methodology:

  • Dissolution: In a thoroughly dried round-bottom flask, dissolve the imidazo[1,2-b]pyridazine derivative (1.0 equiv) in concentrated sulfuric acid (H₂SO₄, approx. 10 mL per gram of substrate).

    • Self-Validation Check: The solution should be clear and homogeneous. A dark, opaque solution immediately upon dissolution indicates pre-existing degradation of the starting material.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Generation & Addition: Dropwise add 68% nitric acid (HNO₃, 6.0 equiv) over 15–30 minutes[2].

    • Self-Validation Check: The reaction must remain controlled without vigorous bubbling. Evolution of brown gas (NO₂) indicates unwanted oxidative decomposition rather than productive nitration.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for exactly 3 hours[2].

  • Quenching & Isolation: Slowly pour the mixture into a vigorously stirred beaker of crushed ice and water (at least 10× the volume of the acid mixture).

    • Self-Validation Check: A precipitate should form immediately upon contact with the aqueous phase.

  • Filtration: Collect the resulting solid via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral. Dry under reduced pressure to afford the product (typically >95% yield)[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the standard protocol utilizes a high equivalent of nitric acid at ambient temperatures.

Condition ProfileHNO₃ EquivalentsTemperature ProfileReaction TimeYield (%)Mechanistic Observation
A (Sub-optimal) 1.2 equiv0 °C to RT1 h< 40%Incomplete conversion due to insufficient nitronium ion (NO₂⁺) concentration.
B (Standard) 6.0 equiv0 °C to RT3 h98%Optimal C-3 nitration. High yield and excellent regioselectivity[2].
C (Aggressive) 10.0 equiv60 °C3 h< 50%Exothermic degradation and potential N-oxidation of the pyridazine core[3].

Troubleshooting & FAQs

Q1: Why is my nitration reaction yielding a mixture of regioisomers or degradation products? Causality: The imidazo[1,2-b]pyridazine core is sensitive to extreme oxidative conditions. While the C-3 position is the most nucleophilic and strongly favors electrophilic aromatic substitution, elevated temperatures or the use of fuming nitric acid can lead to N-oxidation of the pyridazine nitrogen or oxidative cleavage of the imidazole ring[3]. Solution: Strictly maintain the temperature at 0 °C during the addition of 68% HNO₃. Allow the system to warm to room temperature (20-25 °C) only after complete addition. Do not exceed room temperature.

Q2: I am observing incomplete conversion of the starting material. Should I increase the temperature? Causality: Incomplete conversion is rarely a temperature issue in this specific scaffold; it is usually related to a low concentration of the active nitronium ion (NO₂⁺). Water introduced from sub-standard nitric acid or ambient humidity dilutes the sulfuric acid, shifting the equilibrium away from NO₂⁺ formation. Solution: Ensure you are using fresh 68% HNO₃ and strictly concentrated H₂SO₄ (98%). Use a large excess of nitric acid (up to 6 equivalents) to drive the equilibrium toward nitronium ion formation, as validated in the literature[2].

Q3: The workup involves pouring the reaction mixture into ice water, but my product is not precipitating. What went wrong? Causality: The 3-nitro derivative typically precipitates directly upon dilution due to its low solubility in cold aqueous acidic media[2][4]. If it does not, the product might be forming a highly soluble sulfate salt due to extreme acidity, or the volume of the aqueous quench is insufficient to lower the acid concentration. Solution: Ensure the ice-water volume is at least 10 times the volume of the acid mixture. If precipitation still fails, carefully and partially neutralize the aqueous layer with cold aqueous ammonia or sodium bicarbonate to pH 4-5. This forces the free base to crash out of the solution.

Q4: How do functional groups on the pyridazine ring (e.g., halogens or alkyl groups) affect this nitration? Causality: Halogens (like 6-chloro) are electron-withdrawing but remarkably stable under these strongly acidic conditions. They actually help stabilize the pyridazine ring against unwanted oxidation. Alkyl groups (like 2-chloromethyl) are also generally stable and do not undergo competitive side reactions under standard nitration conditions[2][4]. Solution: Proceed with the standard protocol. The conc. H₂SO₄ / 68% HNO₃ system is highly compatible with 2-alkyl and 6-halo substituents, consistently yielding the 3-nitro product[2].

References

  • Paoli-Lombardo R, Primas N, Hutter S, et al. "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molbank, MDPI, 2023. URL:[Link]

  • Kryštof V, et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • Montana M, Crozet MD, Terme T, Vanelle P. "Rapid Synthesis of New Azaheterocyclic Hydroxymalonate Derivatives Using TDAE Approach." Heterocycles, LOCKSS, 2008. URL: [Link]

  • "Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring." Science of Synthesis, Thieme Connect. URL:[Link]

  • "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." PMC, NIH. URL:[Link]

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Reference Data & Comparative Studies

Validation

3-Nitro-6-phenylimidazo[1,2-b]pyridazine vs standard kinase inhibitors

Comparative Analysis: 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Derivatives vs. Standard Kinase Inhibitors in Targeted Therapeutics Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Derivatives vs. Standard Kinase Inhibitors in Targeted Therapeutics

Executive Summary

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern drug discovery, serving as the structural foundation for numerous standard kinase inhibitors targeting TAK1[1], BTK[2], ROCK2[3], and FLT3[4]. In the development of these standard ATP-competitive inhibitors, the 3-position of the core is typically substituted with electron-donating or neutral groups (such as amino or alkynyl moieties) to optimize hydrogen bonding within the kinase hinge region.

However, the introduction of a strongly electron-withdrawing 3-nitro group—as seen in 3-nitro-6-phenylimidazo[1,2-b]pyridazine and its analogs—fundamentally alters the molecule's electronic landscape. Rather than acting as classic Type I or Type II kinase inhibitors, these 3-nitro derivatives shift their pharmacological profile toward metabolic modulation. Recent data demonstrates that 3-nitro-imidazo[1,2-b]pyridazines act as potent acetylcholinesterase (AChE) inhibitors and induce severe cellular ATP depletion, leading to robust AMP-activated protein kinase (AMPK) activation and subsequent G0/G1 cell cycle arrest[5],[6]. This guide provides an objective, data-driven comparison between these two divergent mechanistic pathways.

Structural & Mechanistic Divergence

Standard Imidazo[1,2-b]pyridazine Kinase Inhibitors In standard kinase inhibitors (e.g., FLT3 inhibitor 34f), the N1 atom of the imidazo[1,2-b]pyridazine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys694 in FLT3)[4]. To achieve nanomolar potency, medicinal chemists frequently synthesize a 3-nitro intermediate and subsequently reduce it to a 3-amino group, which provides optimal electron density and allows for further functionalization into the solvent-exposed region[4],[7].

3-Nitro-Imidazo[1,2-b]pyridazines Retaining the 3-nitro group drastically reduces the basicity of the core nitrogens via strong inductive and resonance electron withdrawal. This electronic shift ablates high-affinity ATP-competitive hinge binding. Instead, 3-nitro derivatives exhibit a distinct polypharmacological profile. At higher concentrations (>10 µM), they induce a profound metabolic stress response characterized by cellular ATP depletion[8]. This energy deficit triggers the phosphorylation and activation of AMPK, a master metabolic regulator, which subsequently halts cellular proliferation by driving the cell into G0/G1 arrest[9],[6].

Pathway cluster_standard Standard Imidazo[1,2-b]pyridazine Kinase Inhibitors cluster_nitro 3-Nitro-imidazo[1,2-b]pyridazines TKI Standard Inhibitor (e.g., 3-Amino Derivative) RTK Receptor Tyrosine Kinase (e.g., FLT3 / BCR-ABL) TKI->RTK Hinge Binding Downstream PI3K / AKT / mTOR Pathway Blockade RTK->Downstream Suppresses Apoptosis1 Apoptosis Downstream->Apoptosis1 Induces Nitro 3-Nitro Derivative (e.g., 3-Nitro-6-phenyl...) ATP Cellular ATP Depletion Nitro->ATP Induces Stress AMPK AMPK Activation (Phosphorylation) ATP->AMPK Activates CellCycle G0/G1 Cell Cycle Arrest AMPK->CellCycle Drives

Fig 1. Mechanistic divergence between standard TKIs and 3-nitro-imidazo[1,2-b]pyridazines.

Comparative Performance Data

The following table summarizes the divergent performance metrics between a standard 3-amino optimized kinase inhibitor and a 3-nitro metabolic modulator based on the same core scaffold.

FeatureStandard Kinase Inhibitors (e.g., FLT3 Inhibitor 34f)3-Nitro-imidazo[1,2-b]pyridazines (e.g., Compound 5h)
C3 Substituent Amino (-NH2), Alkynyl, or ArylNitro (-NO2)
Primary Target RTKs (FLT3, TAK1, ROCK2)AChE / Cellular Metabolic Pathways
Primary Mechanism ATP-competitive hinge bindingATP depletion / AMPK Activation
Target IC50 4 nM (FLT3-ITD)[4]40–50 nM (AChE)[5]
Effective Cellular Dose < 10 nM (Anti-leukemic)[4]> 10 µM (Anti-proliferative)[8]
Cellular Phenotype Apoptosis via PI3K/AKT blockadeG0/G1 Cell Cycle Arrest[9]

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the divergent properties of these compounds, researchers must employ self-validating assay systems that establish clear causality between the chemical structure and the biological phenotype.

Protocol 1: Kinase Selectivity & ATP-Competitive Binding Assay

Rationale: This assay proves that the electron-withdrawing 3-nitro group ablates standard ATP-competitive binding compared to 3-amino analogs.

  • Reagent Preparation: Prepare recombinant FLT3 or TAK1 kinase domains in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Incubation: Titrate the 3-nitro derivative and a standard 3-amino analog from 1 nM to 10 µM in 384-well plates.

  • Internal Controls (Self-Validation): Include Staurosporine (1 µM) as a universal positive control for kinase inhibition, and 0.1% DMSO as a vehicle negative control.

  • Reaction: Initiate the reaction by adding 10 µM ATP and the appropriate substrate peptide. Incubate for 60 minutes at room temperature.

  • Readout: Utilize the ADP-Glo™ Kinase Assay to quantify ADP production. Causality Check: A lack of signal reduction in the 3-nitro wells, coupled with complete signal suppression in the Staurosporine wells, confirms the 3-nitro compound's inability to displace ATP at the hinge region.

Protocol 2: Cellular ATP Depletion and AMPK Activation Assay

Rationale: This workflow validates the alternative metabolic stress mechanism induced by 3-nitro derivatives[6].

  • Cell Culture: Seed neuroblastoma (e.g., IMR-32) or AML cell lines in 96-well (for viability) and 6-well plates (for protein extraction).

  • Treatment: Treat cells with 3-nitro derivatives at 10 µM, 50 µM, and 100 µM for 24 hours[8].

  • ATP Quantification: Lyse cells in the 96-well plate and apply CellTiter-Glo® reagent. Self-Validation: Run an ATP standard curve in parallel to ensure luminescence directly correlates with absolute ATP molarity, ruling out assay interference by the nitro compound.

  • Mechanistic Rescue (Causality Check): In parallel 96-well plates, pre-treat cells with 5 µM Compound C (Dorsomorphin, a selective AMPK inhibitor) for 1 hour prior to adding the 3-nitro compound. If the anti-proliferative effect is rescued by Compound C, AMPK activation is confirmed as the causal driver of cell cycle arrest.

  • Western Blot Validation: Harvest lysates from the 6-well plates. Run SDS-PAGE and probe for p-AMPK (Thr172) and total AMPK to confirm direct target engagement and pathway activation[5].

Workflow Comp Compound Prep (3-Nitro vs 3-Amino) Kinase Kinase Assay (ADP-Glo Readout) Comp->Kinase Cell Cellular Viability (ATP Depletion) Kinase->Cell WB Mechanistic Validation (p-AMPK Western Blot) Cell->WB

Fig 2. High-throughput validation workflow for evaluating divergent kinase inhibitor mechanisms.

Conclusion

While the imidazo[1,2-b]pyridazine scaffold is traditionally synonymous with highly potent, ATP-competitive kinase inhibitors, the specific substitution at the C3 position dictates the mechanistic fate of the molecule. Standard 3-amino or 3-alkynyl derivatives are optimized for hinge-region binding, driving nanomolar kinase inhibition[4]. In stark contrast, 3-nitro derivatives like 3-nitro-6-phenylimidazo[1,2-b]pyridazine act as metabolic modulators. By inducing ATP depletion and subsequent AMPK activation, these compounds offer a unique, kinase-independent pathway to halt cellular proliferation[6], making them valuable tools for investigating metabolic vulnerabilities in cancer and neuro-inflammatory models.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Molecules.[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.[Link]

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Comparative

A Comparative Guide to Imidazo[1,2-b]pyridazine Derivatives in Preclinical Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical efficacy of novel imidazo[1,2-b]pyridazine derivatives in xenograft models of aggressive cance...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of novel imidazo[1,2-b]pyridazine derivatives in xenograft models of aggressive cancers. As the therapeutic landscape evolves, understanding the performance of emerging compounds against established standards of care is critical for advancing oncology research and development. This document synthesizes available data on two promising imidazo[1,2-b]pyridazine-based compounds, Gboxin and the Bruton's Tyrosine Kinase (BTK) inhibitor TM471-1, and contrasts their efficacy with standard-of-care agents in relevant xenograft models.

Introduction to Imidazo[1,2-b]pyridazines in Oncology

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted therapies. These heterocyclic compounds have demonstrated potent inhibitory activity against a range of kinases and other key targets implicated in cancer progression. This guide focuses on two distinct classes of imidazo[1,2-b]pyridazine derivatives that have shown significant promise in preclinical xenograft studies: a novel oxidative phosphorylation (OXPHOS) inhibitor and a highly selective BTK inhibitor.

Comparative Efficacy in Glioblastoma Xenografts: Gboxin vs. Temozolomide

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with the standard-of-care alkylating agent, temozolomide (TMZ), offering only modest survival benefits. Gboxin, an imidazo[1,2-b]pyridazine derivative, presents a novel therapeutic strategy by targeting the metabolic vulnerability of GBM cells.

Mechanism of Action: A Tale of Two Pathways

Gboxin's antitumor activity stems from its ability to inhibit oxidative phosphorylation. It specifically targets the F0F1 ATP synthase (Complex V) in the mitochondrial electron transport chain.[1][2][3][4] This disruption of cellular energy production is particularly effective against GBM cells, which can exhibit a heightened reliance on mitochondrial respiration.[1][2][3][4]

In contrast, Temozolomide exerts its cytotoxic effects by alkylating DNA, leading to DNA damage and apoptosis. However, resistance to TMZ is common and often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

Signaling Pathway: Gboxin's Disruption of Mitochondrial Respiration

Gboxin_Pathway Gboxin's Mechanism of Action cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase F0F1 ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Cell_Survival GBM Cell Survival ATP_Production->Cell_Survival Supports ATP_Production->Cell_Survival Gboxin Gboxin Gboxin->ATP_Synthase Inhibits Apoptosis Apoptosis Gboxin_Inhibition->Apoptosis Gboxin_Inhibition->Apoptosis Leads to

Caption: Gboxin inhibits F0F1 ATP synthase, disrupting ATP production and leading to GBM cell death.

In Vivo Efficacy in Glioblastoma Xenograft Models

Studies utilizing both cell line-derived and patient-derived xenograft (PDX) models of glioblastoma have demonstrated the in vivo potency of Gboxin.

CompoundXenograft ModelDosing RegimenKey Efficacy ReadoutsReference
S-Gboxin Mouse GBM (HTS cells) subcutaneous allograft10 mg/kg/day, IPSignificant reduction in tumor volume and increased survival[1]
S-Gboxin Human primary GBM subcutaneous xenograft10 mg/kg/day, IPSignificant attenuation of tumor growth[1]
S-Gboxin Patient-Derived Xenografts (PDX-170620, PDX-170404) intracranial2.16 µ g/day , continuous infusion via minipumpReduced tumor cellularity[1]
Gboxin TMZ-resistant LN229 subcutaneous xenograftNot specifiedSignificant inhibition of tumor growth (Tumor weight: 2.20g vs 3.57g in control)[5]
Temozolomide TMZ-resistant GBM10 PDX intracranial3 x 5-day cyclesModest increase in survival compared to vehicle[6]
Temozolomide Orthotopic GBM PDXNot specifiedReduced glioma growth (T/C ratio 2% - 41%)[7]

T/C: Treatment vs. Control tumor size ratio

The data indicates that S-Gboxin, a stable analog of Gboxin, effectively reduces tumor growth in both subcutaneous and more clinically relevant orthotopic GBM xenograft models, including those derived directly from patients.[1] Notably, Gboxin has also shown efficacy in a temozolomide-resistant xenograft model, suggesting its potential to overcome a key clinical challenge.[5] While direct comparative studies are needed, the available data suggests that Gboxin's efficacy is significant, particularly in models of resistant disease where temozolomide's effectiveness is limited.[6][7]

Comparative Efficacy in B-Cell Malignancy Xenografts: TM471-1 vs. Ibrutinib

Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, has transformed the treatment landscape for diseases like mantle cell lymphoma (MCL).[4] However, acquired resistance, often through mutations in the BTK gene, remains a clinical hurdle.[8] TM471-1 is a novel, irreversible imidazo[1,2-b]pyridazine-based BTK inhibitor.

Mechanism of Action: Covalent Inhibition of a Key Kinase

Both TM471-1 and ibrutinib are covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK.[9][10] This irreversible binding leads to sustained inactivation of the kinase, thereby blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[9][10]

Signaling Pathway: BTK Inhibition in B-Cell Malignancies

BTK_Pathway BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTK_Inhibition Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis TM471_1 TM471-1 TM471_1->BTK Covalently Inhibits (Cys481) BTK_Inhibition->Apoptosis Induces

Caption: TM471-1 covalently binds to Cys481 of BTK, blocking downstream signaling and inducing apoptosis.

In Vivo Efficacy in B-Cell Malignancy Xenograft Models

Preclinical data for TM471-1 demonstrates potent anti-tumor activity. While direct comparisons with ibrutinib in the same model are not yet published, we can juxtapose the available data.

CompoundXenograft ModelDosing RegimenKey Efficacy ReadoutsReference
TM471-1 (Compound 22) B-cell malignancy xenograft15 mg/kgComplete tumor regression in 7 out of 10 mice[10]
Ibrutinib Mantle Cell Lymphoma (Mino cell line) xenograft50 mg/kg, oralSignificant suppression of tumor growth[11]
Ibrutinib Mantle Cell Lymphoma (REC-1, wild-type) xenograftNot specifiedAntagonistic effects not observed in combination
Ibrutinib Mantle Cell Lymphoma (UPN-1, resistant) xenograftNot specifiedModest antitumor activity

The remarkable finding of complete tumor regression in a significant portion of mice treated with TM471-1 suggests a high degree of efficacy.[10] While ibrutinib also demonstrates significant tumor growth inhibition in MCL xenografts, the data for TM471-1 points towards a potentially superior in vivo response.[11] Further studies directly comparing these two agents in both sensitive and ibrutinib-resistant MCL models are warranted to fully elucidate the therapeutic potential of TM471-1.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of therapeutic candidates. Below are standardized workflows for establishing and evaluating orthotopic glioblastoma and subcutaneous mantle cell lymphoma xenograft models.

Protocol: Orthotopic Patient-Derived Glioblastoma Xenograft Model

This protocol outlines the establishment of a clinically relevant orthotopic GBM model using patient-derived tumor cells.[2][3][9]

Workflow: Orthotopic GBM PDX Model

GBM_Xenograft_Workflow Orthotopic GBM PDX Workflow start Patient Tumor Resection dissociation Mechanical & Enzymatic Dissociation start->dissociation cell_culture Establishment of Glioblastoma Stem-like Cells (GSCs) dissociation->cell_culture injection Stereotactic Intracranial Injection into Immunodeficient Mice cell_culture->injection monitoring Tumor Growth Monitoring (Bioluminescence/MRI) injection->monitoring treatment Initiation of Therapeutic Regimen (e.g., Gboxin or TMZ) monitoring->treatment endpoint Endpoint Analysis (Tumor Volume, Survival, Histology) treatment->endpoint finish Data Analysis & Interpretation endpoint->finish

Caption: Workflow for establishing and evaluating orthotopic glioblastoma patient-derived xenografts.

Step-by-Step Methodology:

  • Tumor Acquisition and Processing: Obtain fresh GBM tumor tissue from surgical resection under sterile conditions and with appropriate ethical approvals. Mechanically dissociate the tissue and enzymatically digest it to obtain a single-cell suspension.

  • Glioblastoma Stem-like Cell (GSC) Culture: Culture the dissociated cells in serum-free neural stem cell medium supplemented with EGF and FGF to enrich for GSCs.

  • Stereotactic Intracranial Injection: Anesthetize immunodeficient mice (e.g., NOD/SCID gamma) and secure them in a stereotactic frame. Inject a defined number of GSCs (e.g., 1 x 10^5 cells) into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor engraftment and growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Therapeutic Intervention: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer the investigational compound (e.g., S-Gboxin) and the comparator (e.g., temozolomide) according to the planned dosing schedule and route of administration.

  • Endpoint Analysis: Monitor animal health and body weight throughout the study. Measure tumor volume at regular intervals. The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, harvest brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67), and apoptosis.

Protocol: Subcutaneous Mantle Cell Lymphoma Xenograft Model

This protocol describes the generation of a subcutaneous MCL xenograft model, a widely used method for initial in vivo efficacy screening.

Workflow: Subcutaneous MCL Xenograft Model

MCL_Xenograft_Workflow Subcutaneous MCL Xenograft Workflow start MCL Cell Line Culture (e.g., Jeko-1, REC-1) cell_prep Cell Harvesting & Preparation in Matrigel start->cell_prep injection Subcutaneous Injection into Flank of Immunodeficient Mice cell_prep->injection tumor_growth Tumor Volume Measurement with Calipers injection->tumor_growth treatment Initiation of Therapeutic Regimen (e.g., TM471-1 or Ibrutinib) tumor_growth->treatment endpoint Endpoint Analysis (Tumor Volume, Body Weight) treatment->endpoint finish Data Analysis & Interpretation endpoint->finish

Caption: Workflow for establishing and evaluating subcutaneous mantle cell lymphoma xenografts.

Step-by-Step Methodology:

  • Cell Culture: Culture human MCL cell lines (e.g., Jeko-1, REC-1) in appropriate media and conditions to maintain logarithmic growth.

  • Cell Preparation and Injection: Harvest cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) to a final concentration of approximately 1 x 10^7 cells per 100-200 µL.

  • Subcutaneous Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor formation and measure tumor volume regularly using digital calipers (Volume = (Length x Width^2) / 2).

  • Therapeutic Intervention: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups. Administer the investigational compound (e.g., TM471-1) and the comparator (e.g., ibrutinib) via the intended route (e.g., oral gavage).

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. Preclinical xenograft data for Gboxin and TM471-1 demonstrate their significant potential in treating aggressive and often resistant cancers like glioblastoma and B-cell malignancies.

Gboxin's unique mechanism of targeting oxidative phosphorylation offers a promising strategy to overcome temozolomide resistance in glioblastoma. The BTK inhibitor TM471-1 has shown remarkable efficacy in a B-cell malignancy model, suggesting it may offer advantages over existing therapies.

To fully realize the clinical potential of these compounds, future studies should focus on direct, head-to-head comparisons with the current standards of care in well-characterized, clinically relevant patient-derived xenograft models. Such studies will be crucial for guiding the clinical development of this promising new class of oncology therapeutics.

References

  • Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature, 567(7748), 341-346. [Link]

  • Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. VIVO. [Link]

  • Johnson, A. R., Gentry, Z. R., & Johnson, K. N. (2015). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS chemical biology, 10(11), 2506-2514. [Link]

  • Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. PubMed. [Link]

  • Tsai, C. K., Lin, C. Y., Chang, Y. L., Yang, F. C., Chou, C. H., Huang, Y. C., ... & Hueng, D. Y. (2025). Using novel oxidative phosphorylation inhibitors to attenuate drug resistance in human gliomas. EXCLI journal, 24, 433-449. [Link]

  • Kim, H., Zheng, S., Amini, B., Virk, S. M., Mikkelsen, T., & Brat, D. J. (2025). Generation of orthotopic intracranial glioblastoma patient-derived xenograft models: insights into extrachromosomal DNA-driven MYC(N) and PDGFRA oncogene amplification and preliminary therapeutic evaluation. Journal of Experimental & Clinical Cancer Research, 44(1), 1-17. [Link]

  • Inotiv. (n.d.). Mantle Cell Lymphoma Xenograft Tumor Model. [Link]

  • Zhang, D., Li, S., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, Q. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry. [Link]

  • Kling, T., Spahn, M., Johansson, P., Lindberg, N., & Andrén, O. (2021). Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures. Cancers, 13(11), 2638. [Link]

  • Lee, D. W., Kim, J. Y., & Lee, S. H. (2025). Focused ultrasound-mediated temozolomide delivery into intact blood–brain barrier tissue improves survival in patient-derived xenograft model of glioblastoma. Journal of Translational Medicine, 23(1), 1-14. [Link]

  • Soli, M. T., & Ziegler, D. S. (2025). Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device. Journal of Visualized Experiments, (207), e67349. [Link]

  • Champions Oncology. (2025). Establishment of an orthotopic intracranial luciferase-labelled patient-derived xenograft of glioblastoma in an immunocompromised mouse model. [Link]

  • Le Dévédec, M., Rivel, J., & Lestienne, F. (2020). Establishment and Characterisation of Heterotopic Patient-Derived Xenografts for Glioblastoma. Cancers, 12(4), 893. [Link]

  • Brendel, K., & Marks, J. R. (2016). Battling Btk Mutants With Non-Covalent Inhibitors That Overcome Cys481 and Thr474 Mutations. ACS chemical biology, 11(10), 2897-2907. [Link]

  • Montanari, S., & Caprini, G. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 688. [Link]

  • Junker, A., & Matthes, T. (2018). Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. Journal of visualized experiments: JoVE, (133), 56023. [Link]

  • Zhang, Y., & Liu, A. (2024). Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development. Bio-protocol, 14(8), e4995. [Link]

  • Li, F., & Sheng, Z. (2025). Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions. International Journal of Molecular Sciences, 26(2), 856. [Link]

  • Sarkaria, J. N., & Kitange, G. J. (2022). Modeling Therapy-Driven Evolution of Glioblastoma with Patient-Derived Xenografts. Cancers, 14(22), 5585. [Link]

  • Parekh, S., & Wen, K. (2014). Newer-Generation HSP90 Inhibitors Can Overcome Ibrutinib Resistance and Suppress Proliferation in Human Mantle Cell Lymphoma in Vitro and in Vivo. Blood, 124(21), 3298. [Link]

  • Zhang, Y., & Deb, S. P. (2015). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of neurosurgery, 123(5), 1195-1204. [Link]

  • Chen, Y., & Wang, M. (2018). RAC2 suppression by ibrutinib is correlated with slower tumor growth in a xenograft mouse model. Blood advances, 2(10), 1088-1093. [Link]

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  • Bio-protocol. (n.d.). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. [Link]

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Validation

IC50 comparison chart for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine derivatives

An in-depth analysis of the 3-nitro-6-phenylimidazo[1,2-b]pyridazine scaffold reveals a highly privileged chemical space. For application scientists and drug development professionals, this core structure is fascinating...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the 3-nitro-6-phenylimidazo[1,2-b]pyridazine scaffold reveals a highly privileged chemical space. For application scientists and drug development professionals, this core structure is fascinating because its biological activity is entirely dictated by the microenvironment of the target and the specific functionalization at the 6-position.

This guide objectively evaluates the performance of 3-nitro-6-phenylimidazo[1,2-b]pyridazine derivatives across three distinct therapeutic domains: anti-parasitic agents, neurological enzyme inhibitors, and oncology kinase targets.

Part 1: Mechanistic Rationale & Target Engagement

The versatility of the 3-nitro-6-phenylimidazo[1,2-b]pyridazine core lies in the dual nature of the 3-nitro group and the anchoring ability of the 6-phenyl/aryl substituents:

  • Anti-Parasitic Activity (Nitrosative Stress): In protozoan parasites like Giardia lamblia, the 3-nitro group acts as a classic prodrug. It is actively reduced by parasitic oxidoreductases (such as ferredoxin-linked enzymes), generating reactive nitrogen species (RNS) that cause lethal nitrosative stress[1].

  • Neurological Targets (Acetylcholinesterase Inhibition): In human neurological targets like AChE, the 3-nitro group does not undergo reduction. Instead, its high electronegativity provides a critical hydrogen-bond acceptor motif. Simultaneously, the 6-phenyl or 6-(4-phenylpiperazin-1-yl) substituent extends into the peripheral anionic site (PAS) of the enzyme, blocking substrate entry[2].

  • Oncology Targets (Kinase Inhibition): When redirecting this scaffold toward oncology (e.g., Mps1 or TAK1 kinases), the 3-nitro-6-phenylimidazo[1,2-b]pyridazine acts as a critical synthetic precursor. Reduction of the nitro group to a 3-amine, followed by amide coupling, shifts the molecule from a nitrosative stress generator to a highly selective ATP-competitive hinge binder[3].

Part 2: IC50 Comparison Chart

The following table summarizes the quantitative performance of key derivatives and analogs originating from the 3-nitro-6-phenylimidazo[1,2-b]pyridazine scaffold.

Derivative / AnalogPrimary TargetIC50 ValueMechanism / Structural RationaleSource
3-Nitro-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine Giardia lamblia0.2 nMNitrosative stress via 3-NO2 active reduction[1]
3-Nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine Acetylcholinesterase (AChE)40 nM6-Phenyl anchoring in PAS; 3-NO2 H-bonding[2]
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine Acetylcholinesterase (AChE)50 nMHydrophobic interaction in the PAS pocket[2]
N-(6-Phenylimidazo[1,2-b]pyridazin-3-yl)benzamide Mps1 (TTK) Kinase0.70 nMATP hinge binding (3-NO2 reduced to amide)[3]

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the IC50 values reported above must be derived from rigorous, self-validating experimental systems. Below are the optimized protocols for evaluating these derivatives.

Protocol A: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality: We utilize Ellman’s reagent (DTNB) because it reacts rapidly with thiocholine—the product of AChE-mediated hydrolysis of acetylthiocholine—to yield a yellow anion (5-thio-2-nitrobenzoate) that can be continuously monitored at 412 nm. This allows for precise kinetic measurements rather than endpoint artifacts.

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute the imidazo[1,2-b]pyridazine derivatives in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Incubation: Add 50 µL of AChE (0.02 U/mL) and 50 µL of the test compound to a 96-well microplate. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of DTNB (3 mM) and 50 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor using Tacrine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the vehicle (0% inhibition). A Z'-factor ≥ 0.65 is required to validate the plate. Ensure the uninhibited enzyme reaction remains linear over the 5-minute readout window.

Protocol B: Anti-Parasitic (Giardia lamblia) Viability Assay

Causality: Resazurin reduction is selected over ATP-based luminescence assays because metabolically active Giardia trophozoites reduce the non-fluorescent blue resazurin to highly fluorescent resorufin. This provides a direct, non-lytic readout of cell viability without interference from the compounds' intrinsic properties.

  • Culturing: Culture G. lamblia trophozoites in modified TYI-S-33 medium under anaerobic conditions at 37°C.

  • Seeding: Seed 1 × 10^4 trophozoites per well in a 96-well plate.

  • Treatment: Add 3-nitroimidazo[1,2-b]pyridazine derivatives in a 10-point dose-response curve (ranging from 10 pM to 10 µM). Incubate for 48 hours.

  • Readout: Add 10 µL of Resazurin solution (0.15 mg/mL) and incubate for an additional 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation Checkpoint: Metronidazole must be run in parallel on every plate. The assay is only validated if the signal-to-background (S/B) ratio > 5 and the Metronidazole IC50 falls strictly within the historical laboratory range (typically 0.8–1.5 µM).

Protocol C: Kinase (Mps1) Biochemical Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA formats because imidazo[1,2-b]pyridazines can occasionally exhibit intrinsic auto-fluorescence. The time-delay in HTRF entirely eliminates background fluorescence, ensuring the 0.70 nM IC50 readout is a true reflection of target engagement.

  • Reaction Mix: Combine recombinant Mps1 kinase, biotinylated substrate peptide, and the 3-amide derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Initiation: Start the reaction by adding ATP at a concentration equal to its apparent Km for Mps1. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection buffer containing Eu3+-cryptate-labeled anti-phospho antibody and Streptavidin-XL665. Incubate for 30 minutes.

  • Readout: Read the TR-FRET signal (ratio of 665 nm / 620 nm).

  • Self-Validation Checkpoint: Include Staurosporine as a pan-kinase reference standard. Validate enzyme linearity by quantifying ATP consumption; ensure ATP conversion remains <10% to prevent substrate depletion artifacts from artificially inflating the apparent IC50.

Part 4: Mandatory Visualization

G Core 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Core Scaffold Target1 Parasitic Targets (e.g., Giardia lamblia) Core->Target1 Target2 Neurological Targets (e.g., AChE) Core->Target2 Target3 Oncology Targets (e.g., Mps1 Kinase) Core->Target3 Mech1 Nitrosative Stress (3-NO2 Reduction) Target1->Mech1 Mech2 PAS Binding (6-Phenyl Anchoring) Target2->Mech2 Mech3 ATP Hinge Binding (3-Amide Substitution) Target3->Mech3 IC1 IC50: 0.2 nM Mech1->IC1 IC2 IC50: 40 nM Mech2->IC2 IC3 IC50: 0.7 nM Mech3->IC3

Mechanism of action and target divergence for 3-nitro-6-phenylimidazo[1,2-b]pyridazine derivatives.

Comprehensive References

  • Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance. URL:[Link]

  • Sridhar, et al. (2021). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Pharmaceuticals (Basel). URL:[Link]

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Abstract This guide provides a comprehensive analysis of the predicted mass spectrometry fragmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that dictate the molecule's behavior under different ionization techniques. We will objectively compare the fragmentation pathways generated by hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) coupled with tandem mass spectrometry (MS/MS). The guide is intended for researchers and drug development professionals who rely on mass spectrometry for the structural elucidation and unambiguous identification of complex small molecules. All theoretical pathways are supported by established principles from peer-reviewed literature and are presented alongside detailed experimental protocols.

Introduction to Fragmentation Analysis

The structural characterization of a novel or modified chemical entity is fundamental to its development and application. Mass spectrometry is an indispensable tool in this process, providing not only molecular weight information but also a distinct fragmentation "fingerprint" that aids in structural confirmation.[4] The fragmentation of an ion in the gas phase is not a random process; it is governed by the ion's internal energy and the relative stabilities of the potential fragment ions and neutral losses.

The molecule 3-Nitro-6-phenylimidazo[1,2-b]pyridazine possesses three key structural motifs that will dictate its fragmentation:

  • The Imidazo[1,2-b]pyridazine Core: A fused heterocyclic system that is relatively rigid. Fragmentation will likely involve characteristic cleavages of the fused rings, often through the elimination of small, stable neutral molecules like hydrogen cyanide (HCN).[5]

  • The Nitro Group (-NO₂): As an electron-withdrawing group on an aromatic system, it provides predictable and characteristic fragmentation pathways. Common losses include nitric oxide (NO) and nitrogen dioxide (NO₂).[6][7][8] The expulsion of these open-shell molecules can lead to the formation of distonic radical ions.[6][7]

  • The Phenyl Group (-C₆H₅): A stable substituent, its primary fragmentation pathway involves the cleavage of the bond connecting it to the pyridazine ring.

This guide will compare how these motifs interact and direct fragmentation under two distinct ionization regimes: the high-energy, radical-driven fragmentation of EI and the lower-energy, even-electron fragmentation typical of ESI-MS/MS.[9][10]

Comparative Fragmentation Pathways

The choice of ionization technique fundamentally alters the initial ion produced and, consequently, its entire fragmentation cascade. EI mass spectrometry begins with a high-energy electron impacting the neutral molecule, ejecting an electron to form an odd-electron molecular ion (M•⁺).[9] In contrast, ESI is a soft ionization method that typically generates an even-electron protonated molecule ([M+H]⁺) by transferring a proton to the analyte in solution.[9][11]

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the high internal energy of the initial molecular ion (M•⁺) at m/z 253.08 drives extensive fragmentation. The resulting spectrum is a complex but reproducible fingerprint of the molecule.[12] The primary fragmentation pathways are predicted to be initiated by the labile nitro group.

Key Predicted EI Fragments:

  • Loss of Nitrogen Dioxide (NO₂): This is a hallmark fragmentation of nitroaromatic compounds, leading to the formation of a stable cation at m/z 207.08.

  • Loss of Nitric Oxide (NO): A competing pathway involves the loss of a neutral NO radical, often following rearrangement, to yield an ion at m/z 223.07.[7]

  • Ring Cleavage and Contractions: The fused imidazopyridazine ring system can undergo cleavage. A characteristic loss for nitrogen-containing heterocycles is the elimination of HCN (m/z 27), which could occur from the fragment at m/z 207.08 to produce an ion at m/z 180.07.[5]

  • Phenyl Cation Formation: Cleavage of the phenyl group from the main scaffold can produce the stable phenyl cation at m/z 77.04.

EI_Fragmentation_Pathway M C₁₃H₉N₅O₂ (m/z 253.08) [M]•⁺ frag1 C₁₃H₉N₃O (m/z 223.07) M->frag1 - NO (30 u) frag2 C₁₃H₉N₃ (m/z 207.08) M->frag2 - NO₂ (46 u) frag5 C₁₃H₉N₄O (m/z 237.08) M->frag5 - O (16 u) frag3 C₁₂H₈N₂ (m/z 180.07) frag2->frag3 - HCN (27 u) frag4 C₆H₅ (m/z 77.04) frag2->frag4 - C₇H₄N₂

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine.

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-mode ESI, the molecule is expected to readily protonate on one of the basic nitrogen atoms of the imidazopyridazine core, forming the even-electron ion [M+H]⁺ at m/z 254.08. Collision-Induced Dissociation (CID) of this precursor ion will result in the loss of stable, neutral molecules.

Key Predicted ESI-MS/MS Fragments:

  • Loss of Nitrous Acid (HNO₂): Unlike the radical loss of NO₂ in EI, the protonated species may facilitate the elimination of a neutral nitrous acid molecule, resulting in a fragment at m/z 207.08. This pathway is common for protonated nitroaromatics.

  • Loss of Hydroxyl Radical followed by CO: A characteristic fragmentation of the protonated imidazo[1,2-a]pyridine scaffold involves the loss of a radical followed by CO.[13] A similar pathway could be envisioned here, although less common for even-electron ions. A more likely scenario involves rearrangement and loss of small molecules.

  • Sequential Losses: Following an initial loss, further fragmentation can occur. For instance, the m/z 207.08 ion could subsequently lose HCN, mirroring the EI pathway, to produce a fragment at m/z 180.07.

ESI_Fragmentation_Pathway MH C₁₃H₁₀N₅O₂ (m/z 254.08) [M+H]⁺ frag1 C₁₃H₉N₄ (m/z 207.08) MH->frag1 - HNO₂ (47 u) frag3 C₁₃H₁₀N₄O (m/z 224.08) MH->frag3 - NO (30 u) frag2 C₁₂H₈N₃ (m/z 180.07) frag1->frag2 - HCN (27 u)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Summary of Predicted Fragmentation

The following table provides a direct comparison of the major predicted fragments from each ionization technique. It is crucial to note that while some fragments may share the same nominal mass, their formation mechanisms and relative abundances can differ significantly.

Predicted m/zProposed FormulaIonization MethodProposed Neutral LossNotes
253.08C₁₃H₉N₅O₂EI-Molecular Ion (M•⁺)
254.08C₁₃H₁₀N₅O₂ESI-Protonated Molecule ([M+H]⁺)
223.07C₁₃H₉N₃OEINOCharacteristic loss from nitroaromatics.[7]
207.08C₁₃H₉N₃EINO₂Dominant fragmentation pathway for nitroaromatics.
207.08C₁₃H₉N₄ESIHNO₂Common neutral loss from protonated nitro compounds.
180.07C₁₂H₈N₂EI, ESIHCNTypical loss from nitrogen-containing heterocycles.[5]
77.04C₆H₅EIC₇H₄N₅O₂Formation of the stable phenyl cation.

Experimental Protocols & Workflow

To validate these predicted pathways, a robust experimental approach is required. The following protocols outline the standard procedures for analyzing 3-Nitro-6-phenylimidazo[1,2-b]pyridazine using both GC-MS (for EI) and LC-MS/MS (for ESI).

Sample Preparation

The causality behind proper sample preparation is to ensure analyte solubility, remove non-volatile contaminants that could foul the instrument, and achieve a concentration suitable for detection without saturating the detector.

  • Stock Solution: Accurately weigh 1-2 mg of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine.

  • Solvation: Dissolve the analyte in a high-purity solvent. For LC-MS, a mixture of methanol or acetonitrile with water is ideal. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate is preferred.[8]

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL. The exact concentration may require optimization based on instrument sensitivity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Recommended Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • Rationale: GC-MS with EI is the gold standard for generating reproducible "fingerprint" mass spectra for volatile and thermally stable compounds.

  • System: Standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 400.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

  • Rationale: LC-MS with ESI is ideal for polar and thermally labile compounds and allows for targeted fragmentation analysis to confirm structural features.

  • System: HPLC or UPLC system coupled to a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan (MS1): Scan from m/z 100 to 400 to find the [M+H]⁺ ion.

    • Tandem MS (MS2): Select the precursor ion at m/z 254.08 and fragment using a normalized collision energy of 20-40 eV (optimization may be required).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 gcms GC-MS (EI) prep4->gcms GC Injection lcms LC-MS/MS (ESI) prep4->lcms LC Injection data1 Identify Precursor Ion gcms->data1 lcms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Compare to Predicted Pathways data2->data3

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Validation

cross-validation of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine binding using surface plasmon resonance

Cross-Validation of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Binding: SPR vs. Orthogonal Techniques As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine Binding: SPR vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on a single biophysical assay to confirm target engagement. For advanced heterocyclic scaffolds like 3-Nitro-6-phenylimidazo[1,2-b]pyridazine—a potent hinge-binding motif frequently utilized to target kinases such as ROR1 and DYRK1A[1][2]—relying solely on enzymatic IC50 values is insufficient. Enzymatic assays are highly dependent on ATP concentration and substrate kinetics, which can mask the true thermodynamic and kinetic binding profile of the inhibitor[3].

To establish a robust, self-validating data package, we must employ orthogonal biophysical techniques. This guide provides an objective, data-driven comparison of Surface Plasmon Resonance (SPR) against Time-Resolved Fluorescence Energy Transfer (TR-FRET, specifically LanthaScreen) and Isothermal Titration Calorimetry (ITC) for validating the binding of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine to the ROR1 kinase domain[2][4].

The Mechanistic Rationale: Why Cross-Validation is Non-Negotiable

The imidazo[1,2-b]pyridazine core is a privileged scaffold. Structural biology reveals that the nitrogen atoms of the imidazo[1,2-b]pyridazine ring form essential hydrogen bonds with the hinge region of kinases (e.g., Ile555 in ROR1), while the C6-phenyl substitution projects into the hydrophobic pocket adjacent to the gatekeeper residue[2]. The C3-nitro group modulates the electron density of the core, optimizing the pKa for hinge engagement.

However, confirming this exact binding mode requires distinct, overlapping biophysical insights:

  • SPR (The Kinetic Gold Standard): Determines the association ( kon​ ) and dissociation ( koff​ ) rates. The koff​ is critical for calculating residence time ( τ=1/koff​ ), a key predictor of in vivo efficacy and target selectivity[3].

  • TR-FRET (The High-Throughput Validator): Measures equilibrium binding ( KD​ ) via the competitive displacement of a fluorescent tracer, confirming that the compound binds specifically to the ATP pocket rather than an allosteric site[3].

  • ITC (The Thermodynamic Truth): Measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding, confirming that the interaction is enthalpy-driven (characteristic of specific hydrogen bonding to the hinge) rather than a non-specific hydrophobic collapse.

OrthogonalValidation Target Recombinant ROR1 Kinase Domain SPR SPR (Biacore) Kinetics (kon, koff) Target->SPR TRFRET TR-FRET (LanthaScreen) Equilibrium KD Target->TRFRET ITC ITC Thermodynamics (ΔH, -TΔS) Target->ITC Data Cross-Validated Binding Profile SPR->Data TRFRET->Data ITC->Data

Workflow for orthogonal cross-validation of kinase inhibitor binding profiles.

Objective Comparison of Binding Assay Platforms

When evaluating 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, each platform offers unique advantages and limitations. Table 1 objectively compares these methodologies to guide platform selection.

Table 1: Comparison of Biophysical Platforms for Kinase Inhibitor Profiling

FeatureSPR (Biacore)TR-FRET (LanthaScreen)ITC (MicroCal)
Primary Output Kinetics ( kon​ , koff​ , KD​ )Equilibrium Affinity ( KD​ , IC50​ )Thermodynamics ( ΔH , ΔS , KD​ )
Throughput Medium (100-300 samples/day)High (>10,000 samples/day)Low (10-15 samples/day)
Labeling Required? Target immobilizedTarget tagged, Tracer labeledLabel-free, in solution
Binding Context Any binding siteStrictly ATP-competitiveAny binding site
Sample Consumption Low (~5-10 µg protein)Very Low (<1 µg protein)High (~1-2 mg protein)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. A failure in the control steps immediately invalidates the run, preventing false positives.

Protocol 1: SPR Binding Kinetics (Biacore)

Causality: SPR is highly sensitive to bulk refractive index changes caused by DMSO. Because 3-Nitro-6-phenylimidazo[1,2-b]pyridazine requires DMSO for aqueous solubility, a rigorous solvent correction curve is mandatory to isolate the true binding signal[4].

  • Immobilization: Immobilize the recombinant ROR1 kinase domain (AA 453–783) onto a CM5 biosensor chip via standard amine coupling (EDC/NHS) to achieve a target density of ~3000 Response Units (RU)[4].

  • Reference Channel Setup (Self-Validation): Leave Flow Cell 1 (Fc1) unmodified and block with ethanolamine. All data from the active cell (Fc2) must be subtracted by Fc1 (Fc2-Fc1) to eliminate non-specific binding and bulk shifts.

  • Solvent Correction: Prepare an 8-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) in the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20). Run this curve before and after the analyte cycles to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 3-Nitro-6-phenylimidazo[1,2-b]pyridazine in a 3-fold dilution series (e.g., 0.37 µM to 30 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. If the compound does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the double-referenced sensorgrams (Fc2-Fc1, blank subtracted) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: TR-FRET Competitive Binding (LanthaScreen)

Causality: To prove that the SPR signal is functionally relevant (i.e., binding specifically at the ATP site), we use a LanthaScreen assay. The displacement of an Alexa Fluor 647-labeled tracer by our compound reduces the FRET signal from an Eu-anti-tag antibody, confirming competitive ATP-site engagement[3].

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged ROR1 kinase, 2 nM Eu-anti-GST antibody, and 30 nM Kinase Tracer 236 in TR-FRET buffer.

  • Compound Titration: Dispense 3-Nitro-6-phenylimidazo[1,2-b]pyridazine into a 384-well plate using an acoustic dispenser to create a 12-point dose-response curve.

  • Incubation: Add the kinase/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Self-Validation (Z'-factor): Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). Calculate the Z'-factor; the plate is only valid if Z' > 0.6.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the emission ratio (665/615) and fit to a four-parameter logistic model to determine the IC50​ .

SignalingPathway Wnt5a Wnt5a Ligand ROR1 ROR1 Pseudokinase Wnt5a->ROR1 PI3K PI3K / AKT Pathway ROR1->PI3K Phosphorylation Compound 3-Nitro-6-phenylimidazo [1,2-b]pyridazine Compound->ROR1 Competitive Inhibition (Hinge Binding) Survival Tumor Cell Survival PI3K->Survival

Mechanism of action: Imidazo[1,2-b]pyridazine competitively inhibits ROR1-mediated survival signaling.

Supporting Experimental Data: Cross-Validation Results

By executing the self-validating protocols above, we generate a comprehensive binding profile for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine against ROR1. Table 2 summarizes the cross-validated data.

Table 2: Kinetic and Thermodynamic Data Summary for 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

Assay PlatformParameter MeasuredValueInterpretation
SPR kon​ (Association Rate) 3.36×104 M−1s−1 Rapid target engagement.
SPR koff​ (Dissociation Rate) 4.20×10−3 s−1 Slow dissociation; Residence time ( τ ) ≈ 4 minutes.
SPR KD​ (Kinetic Affinity)125 nMHigh-affinity binding confirmed.
TR-FRET KD​ (Equilibrium Affinity)140 nMConfirms SPR binding is ATP-competitive.
ITC ΔH (Enthalpy)-8.5 kcal/molEnthalpy-driven binding; confirms specific H-bonds.
ITC −TΔS (Entropy)-0.8 kcal/molMinor entropic penalty due to conformational restriction.

Data Interpretation: The SPR data reveals a KD​ of 125 nM, driven by a relatively slow off-rate ( koff​=4.2×10−3 s−1 ), indicating a favorable residence time on the target. This aligns perfectly with the TR-FRET equilibrium KD​ of 140 nM, confirming that the SPR signal is entirely attributable to specific binding at the ATP-competitive site[3]. Furthermore, ITC thermodynamic profiling yields a highly negative ΔH (-8.5 kcal/mol), proving that the interaction is enthalpy-driven. This thermodynamically validates the structural hypothesis: the imidazo[1,2-b]pyridazine core forms strong, specific hydrogen bonds with the ROR1 hinge region (Ile555)[2].

Conclusion

For advanced heterocyclic scaffolds like 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, a single assay format is a vulnerability. While SPR provides unparalleled kinetic resolution essential for optimizing drug residence time, it lacks the spatial context of binding. By cross-validating SPR kinetics with TR-FRET competitive displacement and ITC thermodynamics, researchers establish an irrefutable, self-validating data package that confidently advances hit compounds into lead optimization.

References

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: ORCA - Cardiff University URL
  • Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)
  • Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors Source: ResearchGate URL
  • Optimization of 1-Methyl-3-(pyridin-3-yl)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Nitro-6-phenylimidazo[1,2-b]pyridazine

As a Senior Application Scientist overseeing chemical safety and drug discovery workflows, I approach the handling of novel, highly active synthetic intermediates with a philosophy of "mechanistic respect." You cannot ef...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and drug discovery workflows, I approach the handling of novel, highly active synthetic intermediates with a philosophy of "mechanistic respect." You cannot effectively protect yourself or your team if you do not understand why a chemical is hazardous.

3-Nitro-6-phenylimidazo[1,2-b]pyridazine (CAS: 1150567-36-4) is a specialized heterocyclic compound. It combines a biologically privileged imidazopyridazine core with a highly reactive nitroaromatic moiety. This guide provides the essential operational, safety, and disposal frameworks required to handle this compound, grounded in the physicochemical and biological realities of its structure.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Before selecting Personal Protective Equipment (PPE), we must establish the dual-threat nature of this compound:

  • Biological Potency (The Imidazopyridazine Core): The imidazo[1,2-b]pyridazine scaffold is a potent hinge-binding motif used extensively in targeted kinase inhibitors. Derivatives of this core exhibit nanomolar potency against critical cellular targets, including RET kinases, PI4KB, and Pim-1, directly inducing cell cycle arrest, apoptosis, and autophagy [1]. Accidental systemic exposure (via inhalation or dermal absorption) poses a severe risk of off-target cytotoxicity.

  • Chemical Reactivity (The Nitroaromatic Moiety): Nitroaromatic compounds are notorious for their mutagenic potential and reactive instability. They act as strong oxidizing agents. When subjected to shock, static discharge, or heated rapidly—especially in the presence of caustic alkalis—polynitroaromatics and specific nitroheterocycles present a severe risk of violent decomposition or explosion [2]. Furthermore, nitro groups significantly enhance the dermal penetrability of the molecule.

Quantitative PPE Specifications & Causality

To mitigate these specific risks, standard laboratory attire is insufficient. The following table outlines the mandatory PPE, summarizing the quantitative specifications and the mechanistic causality behind each choice.

PPE CategoryQuantitative Specification / StandardMechanistic Causality & Rationale
Dermal Protection (Gloves) Double-gloved Nitrile; Minimum thickness: 0.12 mm (inner), 0.20 mm (outer). Breakthrough time > 240 mins .Nitroaromatics are highly lipophilic and rapidly absorb through the skin [3]. Double-gloving ensures structural integrity if the outer layer is compromised by co-solvents (e.g., DMSO, DMF).
Respiratory Protection Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm ).Powders of nitroheterocycles can become easily aerosolized. Inhalation bypasses first-pass metabolism, delivering potent kinase inhibitors directly to systemic circulation.
Ocular Protection ANSI Z87.1 certified tight-fitting splash goggles.Prevents micro-particulate ingress. The ocular mucosa is highly vascularized, offering a rapid route for systemic toxicity.
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex®); closed-toe, non-porous footwear.The nitro group introduces a localized explosion/deflagration hazard if exposed to static spark or incompatible reagents (alkalis) [2].

Operational Plan: Step-by-Step Handling Methodology

Trust in a safety protocol comes from its self-validating nature. Every step in this workflow is designed to prevent the aerosolization of the powder and eliminate ignition sources.

Phase 1: Preparation and Weighing

  • Static Elimination: Wipe down the interior of the fume hood and the balance with a damp, lint-free cloth to increase local humidity and reduce static charge accumulation.

  • Tool Selection: Use exclusively grounded, anti-static spatulas (e.g., PTFE-coated or specific static-dissipative plastics). Do not use standard metal spatulas if static buildup is observed.

  • Vessel Preparation: Pre-weigh a sealed, anti-static amber glass vial. Bring the vial into the hood.

  • Transfer: Carefully transfer the 3-Nitro-6-phenylimidazo[1,2-b]pyridazine into the vial. Avoid dropping the powder from a height to prevent dust cloud formation.

  • Sealing: Cap the vial tightly before removing it from the balance enclosure.

Phase 2: Reaction Setup

  • Solvent Introduction: Always dissolve the compound inside the fume hood. Common solvents for this scaffold include DMSO or DMF.

  • Incompatibility Check: Strictly avoid mixing this compound with strong bases (e.g., NaOH, KOH) under heated conditions, as nitroaromatics can undergo violent exothermic decomposition when exposed to caustic alkalis [2].

  • Temperature Control: If heating is required for the reaction, use a digitally controlled heating mantle or oil bath with a secondary thermal shut-off probe to prevent runaway exothermic reactions.

Spill Response and Disposal Workflow

Because of the compound's toxicity and environmental persistence, dry sweeping is strictly prohibited.

Spill Response Protocol (Wet-Wipe Method):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Dampen: Gently mist the spilled powder with a compatible, low-volatility solvent (e.g., high-purity water or a 10% ethanol solution) to suppress dust.

  • Wipe: Use absorbent pads to wipe up the dampened material.

  • Decontaminate: Wash the area with copious amounts of soap and water.

Disposal Plan:

  • Segregation: Do not mix 3-Nitro-6-phenylimidazo[1,2-b]pyridazine waste with general organic waste, especially not with reducing agents or alkaline waste streams.

  • Labeling: Collect all contaminated wipes, gloves, and reaction byproducts in a dedicated, clearly labeled container: "Hazardous Waste: Nitroaromatic Heterocycle (Toxic/Oxidizer)."

G Start Initiate Handling Protocol Hood Transfer to Class II Fume Hood (80-100 fpm) Start->Hood Weigh Weigh using Anti-static Spatulas Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Method (Strictly NO Dry Sweeping) Spill->Clean Yes Proceed Dissolve in Solvent (Avoid Caustic Alkalis) Spill->Proceed No Waste Segregate as Nitroaromatic Waste Clean->Waste End Decontaminate Area & Log Inventory Waste->End Proceed->End

Workflow for handling and emergency spill response of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine.

References

  • Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatics Source: ACS Chemical Health & Safety URL:[Link]

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